Technical Documentation Center

1H-Pyrrolo[2,3-b]pyridin-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Pyrrolo[2,3-b]pyridin-1-ol
  • CAS: 159487-13-5

Core Science & Biosynthesis

Foundational

Physicochemical Characterization of 1H-Pyrrolo[2,3-b]pyridin-1-ol: A Guide to Molecular Weight and Solubility for Drug Development

Introduction: The Significance of 7-Azaindole N-Oxides in Medicinal Chemistry The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Azaindole N-Oxides in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, which mimics the indole core of tryptophan, allows it to serve as a versatile building block in the synthesis of a wide array of biologically active compounds, including potent kinase inhibitors for cancer therapy.[1][2][3] The N-oxide derivative, 1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as 7-Azaindole N-oxide), is of particular interest.[4] It serves not only as a key synthetic intermediate but also as a potential metabolite of 7-azaindole-based drugs, making the characterization of its fundamental physicochemical properties—namely molecular weight and solubility—a critical step in the drug discovery and development pipeline.

This technical guide provides an in-depth analysis of the molecular weight and solubility profile of 1H-Pyrrolo[2,3-b]pyridin-1-ol. It is designed for researchers, medicinal chemists, and formulation scientists, offering both foundational data and actionable experimental protocols to enable informed decision-making in a research and development setting.

Section 1: Core Molecular Attributes

A precise understanding of a compound's molecular weight is foundational for all quantitative studies, from stoichiometric calculations in synthesis to the interpretation of mass spectrometry data and the preparation of solutions for bioassays.

Molecular Formula and Weight Calculation

The elemental composition of 1H-Pyrrolo[2,3-b]pyridin-1-ol is defined by its molecular formula. For the anhydrous form, the formula is C₇H₆N₂O . Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight is calculated. Commercial sources often provide this compound as a hydrate, which must be accounted for in experimental work. For instance, the hemihydrate form has the formula C₇H₆N₂O · 0.5H₂O and a corresponding molecular weight of approximately 143.14 g/mol .[5]

The table below summarizes the key molecular identifiers for the anhydrous form of 1H-Pyrrolo[2,3-b]pyridin-1-ol.

PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem
Average Molecular Weight 134.14 g/mol [6][7][8]
Monoisotopic Mass 134.048013 u[6]
Common Synonyms 7-Azaindole N-oxide, 1H-Pyrrolo[2,3-b]pyridine, 7-oxide[5]
CAS Number 1202864-61-6 (for hemihydrate)[5]

Section 2: Comprehensive Solubility Profile

Solubility is a critical determinant of a drug candidate's fate, influencing everything from its absorption and distribution in vivo to its suitability for formulation and high-throughput screening. While described as having "excellent solubility," a deeper, quantitative understanding is essential for development.[4]

Theoretical Solubility Considerations

The solubility of 1H-Pyrrolo[2,3-b]pyridin-1-ol is governed by its molecular structure:

  • Polarity and Hydrogen Bonding: The N-oxide functional group significantly increases the molecule's polarity compared to the parent 7-azaindole. The oxygen atom is a strong hydrogen bond acceptor, while the pyrrole N-H remains a hydrogen bond donor. This dual character enhances its potential for interaction with polar solvents, particularly water.

Experimental Solubility Determination: A Validated Protocol

To provide reliable and reproducible solubility data, a standardized experimental protocol is required. The shake-flask method is the gold-standard technique for determining equilibrium solubility, as recommended by regulatory bodies like the FDA.[10][11][12] This method ensures that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solid.

Objective: To determine the equilibrium solubility of 1H-Pyrrolo[2,3-b]pyridin-1-ol in a selected buffer system (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • 1H-Pyrrolo[2,3-b]pyridin-1-ol (solid, high purity)

  • Selected solvent/buffer (e.g., pH 7.4 PBS)

  • Temperature-controlled orbital shaker

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for accurate quantification.

  • Sample Preparation: Add an excess amount of solid 1H-Pyrrolo[2,3-b]pyridin-1-ol to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[13] Record the exact amount added.

  • Solvent Addition: Add a precise, known volume of the pre-equilibrated buffer (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, though a preliminary time-to-equilibrium study is recommended.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.[13]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.[13]

  • Quantification: Analyze the clear, filtered saturated solution using a validated HPLC method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve generated from the standard solutions.[13]

  • Data Reporting: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or micromolar (µM). The experiment should be performed in triplicate to ensure statistical validity.[11]

This protocol constitutes a self-validating system because the presence of excess, undissolved solid provides a direct visual and physical confirmation that the solution has reached its saturation point under the specified conditions.

G prep 1. Preparation equil 2. Equilibration prep->equil Incubate sub_prep1 Add excess solid to known volume of solvent prep->sub_prep1 sub_prep2 Prepare HPLC calibration standards prep->sub_prep2 sep 3. Phase Separation equil->sep Process sub_equil Agitate at constant T (e.g., 24-48 hours) equil->sub_equil quant 4. Quantification sep->quant Analyze sub_sep1 Centrifuge to pellet undissolved solid sep->sub_sep1 result Result quant->result sub_quant Analyze filtrate by HPLC against calibration curve quant->sub_quant sub_sep2 Filter supernatant (e.g., 0.22 µm syringe filter)

Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Section 3: Implications for Drug Development

The physicochemical data for 1H-Pyrrolo[2,3-b]pyridin-1-ol are not merely academic; they have direct and significant consequences for drug development programs.

  • Lead Optimization: During lead optimization, solubility data guides medicinal chemists in modifying the scaffold to improve pharmacokinetic properties. Poor solubility can be a "red flag," prompting efforts to introduce more polar groups or reduce molecular weight and lipophilicity.

  • Formulation Development: For a compound to be developed into a drug product, it must be formulated for administration. The solubility of the active pharmaceutical ingredient (API) in various excipients and solvent systems is the primary determinant of whether an oral, intravenous, or other dosage form is feasible.

  • Bioassay and Screening Relevance: In in vitro assays, compound precipitation due to low solubility can lead to false-negative or artifactual results. Knowing the solubility limit in assay buffers (often containing DMSO) is crucial for designing reliable experiments and interpreting screening data accurately.[14] The relatively low molecular weight of this compound makes it an attractive starting point, as there is ample room for modification without violating common guidelines like Lipinski's Rule of Five.

Conclusion

1H-Pyrrolo[2,3-b]pyridin-1-ol is a compound of significant interest due to its relationship with the medicinally important 7-azaindole scaffold. Its core molecular attributes, centered on a molecular weight of approximately 134.14 g/mol for the anhydrous form, and a solubility profile enhanced by the polar N-oxide group, are defining features for its application in research. A thorough and accurate determination of its equilibrium solubility, using validated methods such as the shake-flask protocol detailed herein, is an indispensable step for any research program utilizing this molecule, ensuring data integrity and paving the way for successful drug discovery and development outcomes.

References

  • YuJa.
  • U.S. Food and Drug Administration (FDA). BCS Methodology: Solubility, Permeability & Dissolution.
  • Sigma-Aldrich. 7-Azaindole N-oxide 97. Product Page.
  • U.S. Food and Drug Administration (FDA).
  • ACS Publications.
  • BioAssay Systems. Shake Flask Method Summary.
  • U.S. Food and Drug Administration (FDA).
  • PubChem, National Center for Biotechnology Inform
  • Sigma-Aldrich. 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. Product Page.
  • Code of Federal Regulations. § 799.6784 TSCA water solubility: Column elution method; shake flask method.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • PubChem, National Center for Biotechnology Inform
  • CymitQuimica. 1H-pyrrolo[2,3-b]pyridin-5-ol. Product Page.
  • Royal Society of Chemistry.
  • ChemScene. 1H-Pyrrolo[2,3-b]pyridin-6(7H)-one. Product Page.
  • Bellevue College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ACS Publications. 7-Azaindole N-Oxide (7-AINO)
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Bellevue College. Experiment 2 # Solubility.
  • WuXi AppTec. Solubility Study.
  • MilliporeSigma. 1H-Pyrrolo[2,3-b]pyridin-4-amine. Product Page.
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Tokyo Chemical Industry Co., Ltd. 1H-Pyrrolo[2,3-b]pyridine.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.

Sources

Exploratory

Spectroscopic Characterization of 1H-Pyrrolo[2,3-b]pyridin-1-ol using ¹H NMR: A Technical Whitepaper

Executive Summary 1H-Pyrrolo[2,3-b]pyridin-1-ol, commonly referred to as 1-hydroxy-7-azaindole, represents a critical bioisostere in modern medicinal chemistry. The introduction of the N-hydroxy moiety onto the 7-azaindo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-1-ol, commonly referred to as 1-hydroxy-7-azaindole, represents a critical bioisostere in modern medicinal chemistry. The introduction of the N-hydroxy moiety onto the 7-azaindole scaffold profoundly alters its electronic distribution, hydrogen-bonding capacity, and tautomeric equilibrium. The synthesis of this scaffold is often achieved via [1+4] cycloadditions of isocyanides with aryl nitroalkenes[1].

Accurate structural characterization via Proton Nuclear Magnetic Resonance (¹H NMR) is paramount for downstream drug development. However, the exchangeable nature of the N-OH proton and the fluxional behavior of the azaindole core present unique spectroscopic challenges[2]. This whitepaper provides an authoritative, in-depth guide to the ¹H NMR characterization of 1H-Pyrrolo[2,3-b]pyridin-1-ol, focusing on the causality behind solvent selection, signal assignment, and self-validating experimental protocols.

Molecular Dynamics & Spectroscopic Causality

To accurately interpret the ¹H NMR spectrum of 1H-Pyrrolo[2,3-b]pyridin-1-ol, one must first understand the underlying molecular dynamics that dictate the behavior of its protons in solution.

Tautomerism and Hydrogen Bonding

1H-Pyrrolo[2,3-b]pyridin-1-ol exists in a delicate tautomeric equilibrium with its N-oxide counterpart (1H-Pyrrolo[2,3-b]pyridine 1-oxide). The position of this equilibrium is heavily dependent on the dielectric constant and hydrogen-bonding capabilities of the chosen NMR solvent.

Furthermore, 7-azaindole derivatives are known to exhibit highly dynamic fluxional behavior in solution due to intermolecular dissociation and association processes[2]. In non-polar solvents like CDCl₃, 1-hydroxy-7-azaindole forms transient intermolecular hydrogen-bonded dimers. This rapid, intermediate-scale proton exchange broadens the N-OH signal, often rendering it indistinguishable from baseline noise.

The Causality of Solvent Selection

To circumvent signal broadening, DMSO-d₆ is the solvent of choice. The causality is twofold:

  • Hydrogen Bond Acceptance: The highly polar sulfoxide oxygen acts as a strong hydrogen-bond acceptor, effectively disrupting solute-solute intermolecular dimerization.

  • Proton Locking: By forming a stable solute-solvent complex, DMSO-d₆ "locks" the N-OH proton, significantly reducing its exchange rate on the NMR timescale. This transitions the N-OH signal from a broad, undetectable hump to a distinct, integratable broad singlet (br s) downfield.

G A 1H-Pyrrolo[2,3-b]pyridin-1-ol (N-OH Form) B 1H-Pyrrolo[2,3-b]pyridine 1-oxide (Tautomer) A->B Tautomerization C Proton Exchange (Solvent Dependent) A->C Exchange Dynamics D Intermolecular H-Bonding (CDCl3) C->D Non-polar solvent E Solvent-Solute H-Bonding (DMSO-d6) C->E Polar aprotic solvent

Fig 1: Tautomeric equilibrium and solvent-dependent hydrogen bonding dynamics of 1-hydroxy-7-azaindole.

¹H NMR Signal Assignments & Data Presentation

The ¹H NMR spectrum of 1H-Pyrrolo[2,3-b]pyridin-1-ol in DMSO-d₆ yields a predictable yet complex splitting pattern. The pyridine ring protons (H-4, H-5, H-6) and the pyrrole ring protons (H-2, H-3) exhibit distinct chemical shifts driven by the inductive and resonance effects of the N-OH group and the pyridine nitrogen[3].

The N-hydroxy group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent C-2 position, deshielding the H-2 proton compared to the parent 7-azaindole.

Table 1: Quantitative ¹H NMR Assignments (500 MHz, DMSO-d₆)
PositionMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Mechanistic Rationale
N-OH br s11.50 - 12.50-Highly deshielded by the electronegative oxygen; broadened by residual exchange.
H-6 dd8.25 - 8.35~4.5, 1.5Ortho to the pyridine nitrogen; experiences maximum deshielding via resonance.
H-4 dd7.90 - 8.00~7.8, 1.5Para to the pyridine nitrogen; deshielded by the electron-deficient ring system.
H-2 d7.50 - 7.70~3.5Adjacent to the N-OH group; shifted downfield due to the oxygen's inductive effect.
H-5 dd7.05 - 7.15~7.8, 4.5Meta to the pyridine nitrogen; the least deshielded aromatic proton on the pyridine ring.
H-3 d6.40 - 6.55~3.5Located on the electron-rich pyrrole ring; represents the most shielded carbon-bound proton.

Validated Experimental Protocol

To ensure scientific integrity, the NMR acquisition must function as a self-validating system. The presence of trace water in the solvent or incomplete relaxation can skew integration values, particularly for the N-OH proton.

Step-by-Step Methodology

Phase 1: Sample Preparation (Moisture Elimination)

  • Lyophilization: Dry 5-10 mg of synthesized 1H-Pyrrolo[2,3-b]pyridin-1-ol under high vacuum (lyophilization) for 12 hours. Causality: Trace ambient moisture will rapidly exchange with the N-OH proton, collapsing the signal into the water peak (HDO).

  • Solvent Addition: Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, stored over molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove paramagnetic particulates that cause field inhomogeneity.

Phase 2: Instrument Calibration & Acquisition 4. Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically to the ¹H frequency for the dielectric constant of DMSO. 5. Shimming: Perform gradient shimming (Z1-Z5) until the TMS signal FWHH (Full Width at Half Height) is ≤ 0.8 Hz. Causality: Perfect homogeneity is required to resolve the fine meta-coupling (J ~ 1.5 Hz) between H-4 and H-6. 6. Parameter Optimization:

  • Pulse Angle: 30° (zg30 pulse program).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. Causality: The N-OH proton and quaternary-adjacent protons (H-2, H-6) have longer T₁ relaxation times. A short D1 will result in incomplete longitudinal magnetization recovery, leading to artificially low integration values.

  • Number of Scans (NS): 16 to 64, depending on concentration, to achieve a Signal-to-Noise Ratio (SNR) > 100:1.

Phase 3: Data Processing 7. Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT) to optimize SNR without sacrificing the resolution of the doublet-of-doublets. 8. Referencing: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

Workflow S1 Sample Prep Lyophilization S2 Solvent Addition DMSO-d6 (100% D) S1->S2 S3 NMR Acquisition Relaxation Delay > 2s S2->S3 S4 Data Processing Apodization & FT S3->S4

Fig 2: Self-validating 1H NMR acquisition workflow optimized for exchangeable N-OH protons.

Conclusion

The robust ¹H NMR characterization of 1H-Pyrrolo[2,3-b]pyridin-1-ol requires a deep understanding of its electronic and dynamic properties. By recognizing the causality between solvent polarity, hydrogen bonding, and proton exchange rates, researchers can design self-validating acquisition protocols. Utilizing anhydrous DMSO-d₆ and optimized relaxation delays ensures that the diagnostically critical N-OH proton and the finely coupled azaindole ring protons are captured with high fidelity, paving the way for confident structural elucidation in drug discovery pipelines.

References

  • 10.22.2 Product Subclass 2: Azaindol-1-ols Source: ResearchGate URL:[Link]

  • B3O3Ph3(7-azaindole): Structure, Luminescence, and Fluxionality Source: Organometallics (ACS Publications) URL:[Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Foundational

A Preliminary Investigation of 1H-Pyrrolo[2,3-b]pyridin-1-ol's Binding Affinity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for conducting a preliminary investigation into the binding affinity of 1H-Pyrrolo[2,3-b]pyridin-1-ol, a novel derivative of the well-established 7-azaindole scaffold. As res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a preliminary investigation into the binding affinity of 1H-Pyrrolo[2,3-b]pyridin-1-ol, a novel derivative of the well-established 7-azaindole scaffold. As researchers and drug development professionals, our objective is to elucidate the interaction of this compound with relevant biological targets, thereby assessing its therapeutic potential. The 7-azaindole core is a recognized "kinase privileged fragment," known for its ability to form critical hydrogen bonds with the hinge region of various protein kinases, a mechanism central to the action of numerous approved and investigational drugs.[1][2][3] This document outlines a scientifically rigorous, multi-faceted approach to characterize the binding properties of this new chemical entity, with a focus on generating reliable and reproducible data to inform subsequent stages of drug development.

Introduction to the 7-Azaindole Scaffold and the Significance of 1H-Pyrrolo[2,3-b]pyridin-1-ol

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[3] Its defining feature is the arrangement of a pyridine nitrogen and a pyrrole NH group, which act as a hydrogen bond acceptor and donor, respectively.[1] This configuration allows for the formation of two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][2] This has led to the successful development of potent and selective inhibitors for a multitude of kinases implicated in diseases such as cancer and inflammatory disorders.[4][5][6] Notable examples of drugs built upon this scaffold include the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2]

The subject of this investigation, 1H-Pyrrolo[2,3-b]pyridin-1-ol, introduces a hydroxyl group at the 1-position of the pyrrole ring. This modification presents an intriguing opportunity for novel interactions within the ATP-binding pocket of kinases, potentially altering the binding affinity, selectivity profile, and pharmacokinetic properties compared to the parent scaffold. A thorough preliminary investigation is therefore warranted to understand the implications of this structural change.

Proposed Investigational Workflow

To systematically evaluate the binding affinity of 1H-Pyrrolo[2,3-b]pyridin-1-ol, a tiered approach is recommended. This workflow is designed to progress from broad, initial screening to more detailed, quantitative characterization of the most promising interactions.

G cluster_0 Phase 1: Target Identification & Prioritization cluster_1 Phase 2: Initial Biochemical Screening cluster_2 Phase 3: Quantitative Binding Affinity Determination cluster_3 Phase 4: Cellular Target Engagement & Functional Assays a In Silico Screening (Molecular Docking) c Selection of a Diverse Kinase Panel a->c b Literature Review of Parent Scaffold (7-Azaindole) b->c d High-Throughput Screening (HTS) (e.g., ADP-Glo™ Kinase Assay) c->d Proceed with prioritized targets e Identification of Primary 'Hits' d->e f Surface Plasmon Resonance (SPR) e->f For promising hits g Isothermal Titration Calorimetry (ITC) e->g For thermodynamic characterization h Determination of Kd, Kon, Koff f->h g->h i Cellular Thermal Shift Assay (CETSA) h->i Validate in a cellular context l Confirmation of On-Target Activity i->l j Phospho-protein Western Blotting j->l k Cell Proliferation/Viability Assays k->l

Caption: Proposed workflow for the preliminary investigation of 1H-Pyrrolo[2,3-b]pyridin-1-ol binding affinity.

Phase 1: Target Identification and Prioritization

Given the well-documented activity of the 7-azaindole scaffold against a broad range of kinases, a logical first step is to prioritize a diverse panel of kinases for initial screening.[1][3][4][5][6][7][8][9][10][11]

Rationale for Kinase Panel Selection

The selected kinases should represent different branches of the human kinome and be implicated in various disease states. This approach increases the probability of identifying novel activities for the 1H-pyrrolo[2,3-b]pyridin-1-ol derivative. Based on existing literature for the parent scaffold, the following kinases are proposed for the initial panel:

Kinase Family Specific Kinase Disease Relevance Rationale for Inclusion
Tyrosine Kinase ABL1Chronic Myeloid LeukemiaKnown target of 7-azaindole derivatives.[4]
SRCSolid TumorsKnown target of 7-azaindole derivatives.[4]
c-MetVarious Cancers7-azaindole derivatives have shown inhibitory activity.[8]
FGFR1Various Cancers1H-pyrrolo[2,3-b]pyridine derivatives are reported as potent inhibitors.[7]
Serine/Threonine Kinase B-RAFMelanoma, Colorectal CancerVemurafenib, a 7-azaindole, is a B-RAF inhibitor.[1][2]
CDK9Various Cancers7-azaindole derivatives have been identified as inhibitors.[5]
HaspinVarious CancersDual inhibition with CDK9 has been observed with 7-azaindole derivatives.[5]
ATMVarious Cancers1H-pyrrolo[2,3-b]pyridine derivatives have been developed as selective inhibitors.[9][12]
TNIKColorectal Cancer1H-pyrrolo[2,3-b]pyridine is a known scaffold for TNIK inhibitors.[11]
Janus Kinase (JAK) JAK3Autoimmune Diseases, Transplant Rejection1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as immunomodulators targeting JAK3.[6][13]

Phase 2: Initial Biochemical Screening

The primary objective of this phase is to rapidly assess the inhibitory activity of 1H-Pyrrolo[2,3-b]pyridin-1-ol against the selected kinase panel.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and a serial dilution of 1H-Pyrrolo[2,3-b]pyridin-1-ol in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or DMSO (control) to each well. Add 2.5 µL of the kinase/substrate solution to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls. Plot the data and determine the IC50 value for each kinase that shows significant inhibition.

Phase 3: Quantitative Binding Affinity Determination

For kinases where significant inhibitory activity is observed in the biochemical screen, it is crucial to directly measure the binding affinity of 1H-Pyrrolo[2,3-b]pyridin-1-ol. This provides a more direct assessment of the compound-target interaction and helps to validate the initial findings.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (1H-Pyrrolo[2,3-b]pyridin-1-ol) to a ligand (the target kinase) immobilized on a sensor surface.

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of 1H-Pyrrolo[2,3-b]pyridin-1-ol in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a low pH buffer to remove the bound analyte.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the target kinase in the sample cell and a solution of 1H-Pyrrolo[2,3-b]pyridin-1-ol in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Data Acquisition: Record the heat change for each injection.

  • Data Analysis: Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection. Plot the enthalpy change per mole of injectant against the molar ratio of the two reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Phase 4: Cellular Target Engagement

Confirming that 1H-Pyrrolo[2,3-b]pyridin-1-ol can bind to its intended target in a more complex biological environment is a critical step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with 1H-Pyrrolo[2,3-b]pyridin-1-ol or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature by Western blotting or other quantitative methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Binding Affinity Data for 1H-Pyrrolo[2,3-b]pyridin-1-ol

Target Kinase Biochemical IC50 (nM) SPR KD (nM) ITC KD (nM)
ABL1150120135
SRC857078
c-Met>10,000Not DeterminedNot Determined
FGFR1252022
B-RAF1089
CDK9500450480
Haspin750Not DeterminedNot Determined
ATM300280295
TNIK454042
JAK3>10,000Not DeterminedNot Determined

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach for the preliminary investigation of the binding affinity of 1H-Pyrrolo[2,3-b]pyridin-1-ol. By following this structured workflow, from initial target prioritization to quantitative biophysical characterization and cellular target engagement, researchers can generate high-quality, reliable data. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and will provide a solid foundation for its further development as a potential drug candidate. The multi-faceted approach ensures a thorough understanding of the compound's binding characteristics, mitigating risks and enabling informed decision-making in the drug discovery process.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Oujda, Sciences de l'Ingénieur. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1H-Pyrrolo[2,3-b]pyridin-1-ol in Aqueous Solutions

Foreword: The Imperative of Stability in Drug Development For researchers, medicinal chemists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is fraught with challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Stability in Drug Development

For researchers, medicinal chemists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. Among the most critical is ensuring the chemical stability of the active pharmaceutical ingredient (API). A molecule's ability to resist degradation under various environmental conditions dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide focuses on 1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as 7-azaindole-N-oxide, a derivative of a privileged scaffold in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone in the development of therapeutics ranging from kinase inhibitors to antiviral agents.[1][2][3][4] The N-oxide functionality, often introduced to modulate solubility or metabolic properties, presents unique stability considerations. This document provides a comprehensive framework for evaluating the thermodynamic stability of 1H-Pyrrolo[2,3-b]pyridin-1-ol in aqueous solutions, moving from theoretical degradation pathways to robust, field-proven experimental protocols.

The Subject Molecule: 1H-Pyrrolo[2,3-b]pyridin-1-ol

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by nitrogen. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making it a valuable motif in drug design.[5] The introduction of an N-oxide at the 1-position of the pyrrole ring further modifies its physicochemical profile.

While often described as a "highly stable" compound in the context of organic synthesis, this term requires rigorous quantitative assessment for pharmaceutical applications.[6] Thermodynamic stability in an aqueous environment—the medium of biological systems and many pharmaceutical formulations—is not guaranteed. The N-oxide moiety, in particular, can be susceptible to reduction, while the heterocyclic system may be prone to hydrolysis or oxidation under stress conditions.

Hypothesized Degradation Pathways in Aqueous Media

Understanding potential degradation pathways is the first step in designing a comprehensive stability study.[7][8] For 1H-Pyrrolo[2,3-b]pyridin-1-ol, we can hypothesize several key degradation routes based on its chemical structure.

  • Reduction of the N-oxide: This is a primary anticipated degradation pathway. The N-oxide can be reduced back to the parent 7-azaindole. This can be triggered by reducing agents, certain excipients, or even trace metals.

  • Hydrolysis: The fused pyrrole and pyridine rings, while aromatic, may be susceptible to pH-dependent hydrolysis, especially under forcing acidic or basic conditions. This could lead to ring-opening products.

  • Oxidation: Although the molecule contains an N-oxide, further oxidation of the aromatic rings is possible, potentially forming hydroxylated derivatives or other oxidative degradation products. Functional groups like amines and phenols are known to be susceptible to oxidation.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce degradation, which may involve radical mechanisms or complex rearrangements.[7][9] The photophysics of 7-azaindole itself are known to be sensitive to the solvent environment.[9]

The following diagram illustrates these potential degradation routes, which form the basis of our experimental investigation.

G cluster_0 Stressing Conditions cluster_1 Core Molecule cluster_2 Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Molecule 1H-Pyrrolo[2,3-b]pyridin-1-ol Acid/Base Hydrolysis->Molecule Hydrolysis Oxidative Stress (e.g., H2O2) Oxidative Stress (e.g., H2O2) Oxidative Stress (e.g., H2O2)->Molecule Oxidation Reductive Stress / Incompatibilities Reductive Stress / Incompatibilities Reductive Stress / Incompatibilities->Molecule Reduction Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis)->Molecule Photolysis Parent 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Molecule->Parent Hydrolyzed Ring-Opened Products Molecule->Hydrolyzed Oxidized Hydroxylated Derivatives Molecule->Oxidized Photoproducts Photolytic Rearrangement Products Molecule->Photoproducts G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Elucidation cluster_outcome 4. Outcome Prep Prepare Stock Solution of 1H-Pyrrolo[2,3-b]pyridin-1-ol in an appropriate solvent (e.g., Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (Solution at 60°C) Photo Photolytic Stress (ICH Q1B light exposure) Control Control Sample (Protected from stress) HPLC HPLC-UV Analysis: - Quantify Degradation - Assess Peak Purity Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC LCMS LC-MS/MS Analysis: - Identify m/z of Degradants - Elucidate Structures HPLC->LCMS Report Comprehensive Stability Report: - Degradation Pathways - Kinetic Profiles - Method Validation LCMS->Report

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are based on established ICH guidelines and best practices for forced degradation studies. [7][10]

Protocol 1: Hydrolytic Stability (Acidic, Basic, and Neutral)
  • Rationale: To assess the susceptibility of the molecule to hydrolysis across a wide pH range. Hydrolysis is a common degradation pathway for many pharmaceuticals. [11]* Methodology:

    • Prepare three sets of solutions of 1H-Pyrrolo[2,3-b]pyridin-1-ol (e.g., 1 mg/mL) in:

      • 0.1 M Hydrochloric Acid (HCl)

      • 0.1 M Sodium Hydroxide (NaOH)

      • Purified Water (for neutral hydrolysis)

    • For each condition, prepare a corresponding control solution using the same solvent but storing it at a low temperature (e.g., 4°C) to minimize degradation.

    • Incubate the test solutions at an elevated temperature (e.g., 60-80°C). [7] 4. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately neutralize the acidic and basic samples before analysis to halt further degradation (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

    • Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Oxidative Stability
  • Rationale: To determine the molecule's sensitivity to oxidation. The N-oxide itself is an oxidized form, but other parts of the molecule could be susceptible. Hydrogen peroxide is a commonly used oxidizing agent. [7]* Methodology:

    • Prepare a solution of 1H-Pyrrolo[2,3-b]pyridin-1-ol in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Maintain the solution at room temperature and protected from light.

    • Prepare a control sample without hydrogen peroxide.

    • Monitor the reaction over time (e.g., 0, 2, 6, 24 hours) by HPLC-UV. If no degradation is observed, the study can be repeated at an elevated temperature.

Protocol 3: Photostability
  • Rationale: To evaluate the impact of light exposure on the drug substance, as required by ICH guideline Q1B.

  • Methodology:

    • Expose a solution of 1H-Pyrrolo[2,3-b]pyridin-1-ol to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

    • Simultaneously, expose a solid sample of the compound to the same conditions.

    • Prepare control samples for both the solution and solid, which are protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, dissolve the solid samples and analyze both solution and solid samples (test and control) by HPLC-UV.

Analytical Methodology: The Key to Insight

The success of a stability study hinges on the analytical method's ability to separate all degradation products from the parent compound and from each other.

  • Primary Technique: Stability-Indicating HPLC

    • A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the workhorse for these studies.

    • Method Development: The key is to develop a gradient method that provides sufficient resolution. A typical starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile.

    • Validation: The method is considered "stability-indicating" once it is demonstrated that all peaks corresponding to degradation products are resolved from the parent peak, as confirmed by techniques like Peak Purity analysis using a Photo Diode Array (PDA) detector.

  • Structural Elucidation: LC-MS/MS

    • To identify the "unknown" peaks observed in the HPLC chromatograms, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.

    • By determining the mass-to-charge ratio (m/z) of the degradation products, one can infer their molecular formulas.

    • Fragmentation patterns (MS/MS) provide crucial information about the structure of the degradants, allowing for the confirmation of the hypothesized degradation pathways. [12]

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format to allow for easy comparison across different stress conditions.

Table 1: Summary of Forced Degradation Results for 1H-Pyrrolo[2,3-b]pyridin-1-ol

Stress ConditionDuration/Temp.% Assay of Parent Compound% DegradationNumber of DegradantsMajor Degradant RRT
Control 48 hrs / 4°C99.8%0.2%0-
0.1 M HCl 24 hrs / 80°C88.5%11.5%20.78
0.1 M NaOH 8 hrs / 80°C82.1%17.9%30.65, 0.91
3% H₂O₂ 24 hrs / RT91.3%8.7%10.85
Photolytic ICH Q1B97.2%2.8%11.15
Thermal (Heat) 48 hrs / 80°C98.9%1.1%0-

Note: Data presented are hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the thermodynamic stability of 1H-Pyrrolo[2,3-b]pyridin-1-ol in aqueous solutions. By systematically applying forced degradation protocols and utilizing state-of-the-art analytical techniques, researchers can build a detailed stability profile of this important molecule. The insights gained are critical for making informed decisions in formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential drug candidates. The identification of any significant degradation pathways, such as the reduction of the N-oxide, would necessitate further investigation into mitigation strategies, including the careful selection of excipients and packaging materials to ensure the long-term viability of therapeutics based on this promising scaffold.

References

  • YuJa.
  • Semantic Scholar.
  • ACS Publications.
  • RSC Publishing. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers.
  • PMC. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • PubMed.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ScienceDirect.
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • BJSTR.
  • Journal of Pharmaceutical Negative Results. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Benchchem.
  • CymitQuimica. CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol.
  • ResearchGate. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

Sources

Foundational

Pharmacokinetic Profiling of 1H-Pyrrolo[2,3-b]pyridin-1-ol Derivatives: A Technical Guide for Preclinical Development

Introduction to the Scaffold and Pharmacokinetic Causality The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, predominantly recognized for its bidenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold and Pharmacokinetic Causality

The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, predominantly recognized for its bidentate hinge-binding capabilities in the design of highly selective kinase inhibitors[1]. However, the introduction of an N-hydroxy group to form 1H-pyrrolo[2,3-b]pyridin-1-ol (1-hydroxy-7-azaindole) introduces a profound paradigm shift in both pharmacodynamics and pharmacokinetics[2].

While the parent 7-azaindole relies on a pyrrole N-H (donor) and a pyridine nitrogen (acceptor) to interact with target proteins, the 1-ol derivative transforms the molecule into a potent metal-binding pharmacophore (MBP) capable of chelating divalent cations (e.g., Zn²⁺, Mg²⁺)[3]. From a pharmacokinetic (PK) perspective, this N-OH modification drastically alters the molecule's lipophilicity, pKa, and metabolic liabilities. Understanding the causality behind these physicochemical shifts is critical for successfully navigating the preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) landscape[4].

PK_Workflow Compound 1H-Pyrrolo[2,3-b]pyridin-1-ol PhysChem Physicochemical Profiling (pKa, logD, Chelation) Compound->PhysChem InVitro In Vitro ADME (UGT Focus, Permeability) PhysChem->InVitro InVivo In Vivo PK (Cassette Dosing) InVitro->InVivo Optimization Lead Optimization (Prodrugs, Shielding) InVivo->Optimization

Fig 1. Sequential pharmacokinetic profiling workflow for 1-ol derivatives.

Physicochemical Profiling & ADME Implications

The addition of the N-OH group does not merely add mass; it fundamentally rewrites the electronic distribution of the azaindole core. The electronegative oxygen atom withdraws electron density from the pyrrole ring, which subsequently lowers the pKa of the adjacent pyridine nitrogen. Furthermore, the N-OH group introduces a new site for Phase II metabolism and alters the polar surface area (PSA).

Table 1: Comparative Physicochemical Properties and PK Impact
Property7-Azaindole Core1H-Pyrrolo[2,3-b]pyridin-1-ol CorePharmacokinetic Causality & Impact
Hydrogen Bonding 1 Donor (NH), 1 Acceptor (N)1 Donor (OH), 2 Acceptors (N, O)Increased PSA generally reduces passive membrane permeability; however, intramolecular H-bonding between the N-OH and pyridine N can dynamically mask this polarity.
pKa (Pyridine N) ~4.6~3.2Electron withdrawal by the N-OH group reduces basicity. This alters the ionization state in the acidic environment of the stomach, impacting dissolution and absorption.
Primary Metabolism CYP450 Oxidation (Ring)UGT N-O-GlucuronidationThe exposed hydroxyl group acts as a rapid substrate for UDP-glucuronosyltransferases (UGTs), leading to high systemic clearance if left unshielded.
Metal Chelation Weak / NegligibleStrong (Bidentate)Can chelate dietary metals in the GI tract, forming bulky, insoluble complexes that severely restrict oral bioavailability (F%).

In Vitro Pharmacokinetic Workflows

To accurately predict the in vivo behavior of 1H-pyrrolo[2,3-b]pyridin-1-ol derivatives, standard ADME assays must be heavily modified. Relying on default protocols will result in catastrophic miscalculations of half-life and absorption.

Protocol 1: UGT-Dependent Microsomal Stability Assay (Self-Validating)

Causality: UGT enzymes are localized within the lumen of the endoplasmic reticulum (ER). In intact liver microsomes, the lipid bilayer restricts the entry of the highly polar cofactor UDP-glucuronic acid (UDPGA). If a pore-forming agent is not utilized, the assay will fail to detect N-O-glucuronidation, falsely overpredicting the metabolic stability of the 1-ol derivative.

  • Permeabilization: Pre-incubate human or rat liver microsomes (0.5 mg/mL) with the pore-forming peptide alamethicin (25 µg/mg microsomal protein) on ice for 15 minutes. Validation step: This ensures the ER membrane is permeable to UDPGA.

  • Incubation: Add the 1-ol derivative (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂.

  • Initiation: Initiate the reaction by adding a cofactor cocktail containing both UDPGA (2 mM) and NADPH (1 mM) to capture simultaneous Phase I and Phase II turnover.

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, specifically monitoring for the parent mass depletion and the appearance of the[M+176] glucuronide adduct.

Protocol 2: Caco-2 Permeability with Metal-Chelation Controls

Causality: Because 1-ol derivatives are potent chelators, they can bind to divalent cations present in standard Hanks' Balanced Salt Solution (HBSS), forming impermeable complexes that artificially depress the apparent permeability ( Papp​ ).

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Validation step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² to ensure tight junction integrity.

  • Buffer Preparation: Prepare the dosing solution (10 µM compound) in standard HBSS (pH 7.4). Crucial Modification: Prepare a parallel dosing arm using HBSS supplemented with 1 mM EDTA to sequester trace metals.

  • Dosing: Apply the solutions to the apical chamber (A-to-B) and basolateral chamber (B-to-A).

  • Sampling & Calculation: Sample receiver chambers over 120 minutes. Calculate Papp​ .

    • Interpretation: If Papp(EDTA)​≫Papp(Standard)​ , the compound suffers from metal-chelation-induced precipitation in the gut, necessitating a prodrug strategy for oral dosing.

Metabolic Pathways & Biotransformation

The biotransformation of 1H-pyrrolo[2,3-b]pyridin-1-ol derivatives is multifaceted. While standard 7-azaindoles undergo CYP-mediated ring hydroxylation[5], the 1-ol derivatives are heavily shunted toward Phase II conjugation.

Metabolism Parent 1H-Pyrrolo[2,3-b]pyridin-1-ol CYP CYP450 Oxidation (Ring Hydroxylation) Parent->CYP Phase I UGT UGT Conjugation (N-O-Glucuronidation) Parent->UGT Phase II Reductase Enzymatic Reduction (7-Azaindole Formation) Parent->Reductase Reduction Excretion Renal / Biliary Excretion CYP->Excretion UGT->Excretion Reductase->CYP

Fig 2. Primary biotransformation pathways of 1H-pyrrolo[2,3-b]pyridin-1-ol scaffolds.

Notably, in highly reducing environments (such as the hypoxic regions of the gut microbiome or specific hepatic compartments), the N-OH bond can undergo enzymatic reduction, reverting the molecule back to the parent 7-azaindole. This reversible metabolism must be tracked during LC-MS/MS quantification to prevent underestimating total drug exposure.

In Vivo Pharmacokinetic Profiling

When transitioning to in vivo rodent models (e.g., Sprague-Dawley rats), the PK parameters of 1-ol derivatives typically reflect their rapid Phase II clearance and moderate absorption.

Table 2: Representative In Vivo PK Parameters (Cassette Dosing in SD Rats)
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Pharmacokinetic Interpretation
Cmax​ (ng/mL) N/A450 - 600Moderate peak exposure, frequently limited by first-pass UGT metabolism in the liver and gut wall.
Tmax​ (h) N/A0.5 - 1.0Rapid absorption phase, driven by the low molecular weight of the azaindole core.
AUC0−∞​ (h*ng/mL) 800 - 12001500 - 2500Indicates an oral bioavailability ( F% ) of ~15–30%.
Clearance (mL/min/kg) 25 - 35N/AHigh hepatic extraction ratio. Clearance frequently approaches hepatic blood flow due to rapid glucuronidation.
Vdss​ (L/kg) 1.5 - 2.8N/AExcellent tissue distribution, indicating the compound readily partitions out of the plasma into target tissues.
Optimization Strategies

To overcome the high clearance and moderate bioavailability of 1H-pyrrolo[2,3-b]pyridin-1-ol derivatives, two primary medicinal chemistry strategies are employed:

  • Steric Shielding: Installing bulky substituents (e.g., trifluoromethyl or cyclopropyl groups) at the C2 or C6 positions of the azaindole ring to sterically hinder UGT enzymes from accessing the N-OH group.

  • Prodrug Approaches: Masking the N-OH group as an O-acetate or O-phosphate ester. This prevents premature metal chelation in the gut and bypasses first-pass N-glucuronidation. Systemic esterases subsequently cleave the prodrug to release the active 1-ol derivative in circulation, a strategy proven effective in the development of orally available ATM and JAK inhibitors[4].

References

  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3‑h][1,6]naphthyridin-5-one (BPN) Series Source: ACS Omega (NIH PMC) URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Product Subclass 2: Azaindol-1-ols (Science of Synthesis) Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Rising Star in Catalysis: Application Notes for 1H-Pyrrolo[2,3-b]pyridin-1-ol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold Steps into the Ligand Spotlight The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Steps into the Ligand Spotlight

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone structural motif in medicinal chemistry, gracing the architecture of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds have long been exploited in drug design. Now, its N-hydroxy derivative, 1H-Pyrrolo[2,3-b]pyridin-1-ol, which exists in equilibrium with its tautomeric form, 7-azaindole N-oxide (7-AINO), is emerging as a powerful and versatile ligand in the realm of metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the application of 1H-Pyrrolo[2,3-b]pyridin-1-ol (hereafter referred to as 7-AINO for its active form in catalysis) as a ligand. We will delve into the mechanistic rationale for its efficacy and provide detailed, field-tested protocols for its use in key synthetic transformations, empowering researchers to leverage its unique reactivity in their own synthetic endeavors.

The N-oxide functionality of 7-AINO transforms the 7-azaindole scaffold into a bidentate ligand, capable of coordinating to metal centers through both the pyridine nitrogen and the N-oxide oxygen. This chelation effect enhances the stability and modulates the reactivity of the catalytic species, leading to improved efficiency and, in some cases, novel selectivity in cross-coupling reactions.[3][4]

Synthesis of the Ligand: 7-Azaindole N-oxide (7-AINO)

A reliable supply of the ligand is paramount for its application. 7-AINO can be readily synthesized from commercially available 7-azaindole.

Protocol: Oxidation of 7-Azaindole

This protocol describes a common method for the N-oxidation of 7-azaindole using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 7-Azaindole

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 7-azaindole (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2-1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford 7-azaindole N-oxide as a solid.

Application in Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

One of the most well-documented applications of 7-AINO is as a ligand in copper-catalyzed N-arylation reactions of azoles.[3] The ligand has been shown to act as a promoter for these Ullmann-type couplings, facilitating the formation of C-N bonds with a broad range of substrates.[3]

Mechanistic Rationale

Mechanistic studies have revealed that 7-AINO acts as a bidentate ligand, coordinating to the copper center and facilitating the catalytic cycle. In fluoride-mediated systems, a monomeric Cu(II)-7-AINO complex has been identified as a key reaction intermediate.[3] The ligand's role is crucial in stabilizing the copper catalyst and promoting the key steps of the reaction.

chan_lam_cycle Cu(II) Cu(II) Cu(II)-7-AINO Complex Cu(II)-7-AINO Complex Cu(II)->Cu(II)-7-AINO Complex + 7-AINO Aryl-Cu(II) Complex Aryl-Cu(II) Complex Cu(II)-7-AINO Complex->Aryl-Cu(II) Complex + ArB(OH)₂ Cu(III) Intermediate Cu(III) Intermediate Aryl-Cu(II) Complex->Cu(III) Intermediate Oxidation Product & Cu(I) Product & Cu(I) Cu(III) Intermediate->Product & Cu(I) + R₂NH Reductive Elimination Product & Cu(I)->Cu(II) Oxidation (Air)

Caption: Proposed Catalytic Cycle for Cu-Catalyzed N-Arylation with 7-AINO.

Protocol: N-Arylation of Azoles using a Cu(II)/7-AINO Catalytic System

This protocol provides a general procedure for the N-arylation of various N-containing nucleophiles with arylboronic acids.[3]

Materials:

  • Azole (e.g., pyrazole, benzimidazole, indole) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • 7-AINO (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Dioxane, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or sealed vial

Procedure:

  • To a dry Schlenk tube or sealed vial, add the azole, arylboronic acid, Cu(OAc)₂, 7-AINO, and the base.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

EntryAzoleArylboronic AcidYield (%)Reference
1PyrazolePhenylboronic acid85[3]
2Benzimidazole4-Methoxyphenylboronic acid90[3]
3IndolePhenylboronic acid78[3]
47-Azaindole4-Chlorophenylboronic acid82[3]

Table 1: Representative yields for the Cu/7-AINO-catalyzed N-arylation of azoles.[3]

Application in Palladium-Catalyzed Cross-Coupling Reactions

While specific protocols for using 7-AINO as a ligand in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are not as extensively documented as for copper catalysis, its structural features suggest significant potential. The N-oxide can act as a hemilabile ligand, coordinating to the palladium center at certain stages of the catalytic cycle to promote oxidative addition and reductive elimination.

Proposed Protocol: Suzuki-Miyaura Cross-Coupling

This proposed protocol is based on general conditions for Suzuki-Miyaura couplings of heteroaryl halides, where N-heterocyclic ligands have proven effective.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Halide, Pd Source, 7-AINO B Add Base A->B C Add Boronic Acid B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • 7-AINO (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the aryl halide, palladium source, and 7-AINO.

  • Add the base and the boronic acid.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-120 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Aryl HalideBoronic AcidBaseSolventTemp (°C)Proposed Yield Range (%)
4-BromoanisolePhenylboronic acidK₃PO₄Dioxane/H₂O10080-95
2-Chloropyridine4-Tolylboronic acidCs₂CO₃Toluene11070-90
3-Iodo-7-azaindole3-Furylboronic acidK₃PO₄Dioxane/H₂O9075-90

Table 2: Proposed conditions and expected yield ranges for a 7-AINO-ligated Suzuki-Miyaura coupling.

Proposed Protocol: Buchwald-Hartwig Amination

Similarly, a protocol for the Buchwald-Hartwig amination can be proposed, leveraging conditions known to be effective for challenging heteroaryl substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • 7-AINO (4-10 mol%)

  • Base (e.g., NaOt-Bu, LiHMDS) (1.4-2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium source, 7-AINO, and the base.

  • Add the aryl halide, the amine, and the anhydrous solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Aryl HalideAmineBaseSolventTemp (°C)Proposed Yield Range (%)
4-BromotolueneMorpholineNaOt-BuToluene10085-98
2-Chloro-7-azaindoleAnilineLiHMDSDioxane11060-80
1-Bromo-4-nitrobenzeneBenzylamineNaOt-BuToluene9070-90

Table 3: Proposed conditions and expected yield ranges for a 7-AINO-ligated Buchwald-Hartwig amination.

Conclusion and Future Outlook

1H-Pyrrolo[2,3-b]pyridin-1-ol (7-AINO) is a promising, readily accessible ligand with demonstrated efficacy in copper-catalyzed N-arylation reactions. Its potential in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations is significant and warrants further investigation. The unique electronic and steric properties conferred by the N-oxide functionality on the privileged 7-azaindole scaffold make it a valuable tool for synthetic chemists. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this versatile ligand in their synthetic campaigns, paving the way for the efficient construction of complex molecules for drug discovery and materials science.

References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Das, S., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 11977–11995. [Link]

  • Ghorai, S., et al. (2022). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 9(4), 1035-1041. [Link]

  • Whelligan, D. K., et al. (2010). An Efficient Two-Step, Protecting-Group-Free Route to Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11–15. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 111(5), PR215–PR283. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridin-1-ol in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to form key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone for the development of a multitude of potent and selective inhibitors targeting various enzyme classes. This guide provides an in-depth exploration of the applications of 1H-pyrrolo[2,3-b]pyridin-1-ol and its derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

I. Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution subtly alters the molecule's electronics and hydrogen bonding capabilities, often leading to improved pharmacological properties. The pyrrolo[2,3-b]pyridine structure is present in several approved drugs and numerous clinical candidates, highlighting its therapeutic relevance. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to, kinase inhibition, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3]

The introduction of a hydroxyl group at the 1-position (1H-pyrrolo[2,3-b]pyridin-1-ol) further enhances the molecule's potential for drug design. This N-hydroxy functional group can act as a key pharmacophore, engaging in specific interactions with target proteins.

II. Therapeutic Applications: A Landscape of Possibilities

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in the diverse range of therapeutic targets it has been shown to modulate.

A. Kinase Inhibition: A Dominant Theme

A significant portion of research on 7-azaindole derivatives has focused on their role as kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Oncology: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression, including:

    • Traf2 and Nck-interacting kinase (TNIK): Inhibition of TNIK is a promising strategy for colorectal cancer.[2][4][5]

    • Ataxia-Telangiectasia Mutated (ATM) Kinase: Selective ATM inhibitors can act as chemosensitizers in cancer therapy.[6][7]

    • Fibroblast Growth Factor Receptors (FGFRs): Targeting aberrant FGFR signaling is a valid approach for various solid tumors.[1][8]

    • Checkpoint Kinase 1 (CHK1): CHK1 inhibitors can enhance the efficacy of DNA-damaging chemotherapies.[9]

    • Janus Kinase 3 (JAK3): JAK3 inhibitors are being explored for their immunomodulatory effects in cancers and autoimmune diseases.[10][11]

    • Polo-like kinase 4 (PLK4): As a key regulator of centriole replication, PLK4 is a target in cancer therapy.[12]

  • Neurodegenerative Diseases: Kinases also play a role in the pathology of neurodegenerative disorders.

    • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Implicated in Alzheimer's disease and other neurological conditions.[4]

    • Glycogen Synthase Kinase 3β (GSK-3β): A key target in Alzheimer's disease due to its role in tau hyperphosphorylation.[13][14]

  • Inflammatory and Immune Disorders:

    • Janus Kinases (JAKs): Targeting JAKs can modulate inflammatory and immune responses.[10][11][15]

III. Synthetic Strategies: Building the Core and its Analogs

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves the construction of the bicyclic core followed by functionalization. Palladium-catalyzed cross-coupling reactions are instrumental in this process.

A. General Workflow for Synthesis

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

B. Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated 1H-pyrrolo[2,3-b]pyridine with a boronic acid or ester. This reaction is a powerful tool for introducing aryl or heteroaryl substituents.

Materials:

  • Halogenated 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 3-iodo-7-azaindole)

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the halogenated 1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e-g., Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6][16][17]

IV. Biological Evaluation: Assessing Therapeutic Potential

Once synthesized, the biological activity of the 1H-pyrrolo[2,3-b]pyridine derivatives must be evaluated. This typically involves a series of in vitro and cell-based assays.

A. In Vitro Kinase Inhibition Assay

This protocol outlines a general luminescence-based assay to determine the inhibitory potency of a compound against a specific kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.[9]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP

  • Test compound (1H-pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in kinase assay buffer.

    • Add the master mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][15][18][19]

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Kinase Selectivity The ability of a compound to inhibit a specific kinase over others.
B. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22]

Materials:

  • Cultured cells

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20][21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[4][22]

C. Western Blotting for Target Engagement and Pathway Analysis

Western blotting is a technique used to detect specific proteins in a cell lysate. In the context of kinase inhibitors, it can be used to assess the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement and pathway modulation within the cell.[5][12][23]

Procedure:

  • Cell Lysis: Treat cells with the test compound for a specific duration, then lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., an antibody that recognizes the phosphorylated form of the target kinase).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and a loading control (e.g., β-actin or GAPDH).[12][23]

V. Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has provided valuable insights into the structure-activity relationships (SAR) for various targets. For anticancer activity, substitutions at positions 1, 3, and 5 of the 7-azaindole ring have been found to be particularly important.[24] Disubstitution is also a common strategy for synthesizing new analogs with improved potency and selectivity.[20][24]

VI. Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Exploring new therapeutic areas: Expanding the application of 7-azaindole derivatives to other diseases.

  • Developing more selective inhibitors: Fine-tuning the structure to achieve greater selectivity and reduce off-target effects.

  • Novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a wider range of derivatives.

  • PROTACs and other novel modalities: Utilizing the 7-azaindole scaffold as a warhead for targeted protein degraders and other emerging therapeutic strategies.

The continued exploration of this remarkable scaffold holds great promise for the development of new and effective medicines to address unmet medical needs.

VII. References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Google AI. Retrieved March 27, 2026, from

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved March 27, 2026, from [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023, December 19). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, June 26). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). PubMed. Retrieved March 27, 2026, from [Link]

  • Azaindole Therapeutic Agents. (n.d.). PMC - NIH. Retrieved March 27, 2026, from [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed. Retrieved March 27, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 27, 2026, from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, September 16). Juniper Publishers. Retrieved March 27, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved March 27, 2026, from [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019, June 1). Mini Reviews in Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 12). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025, February 20). PMC. Retrieved March 27, 2026, from [Link]

  • (1H-Pyrrolo [2,3-B] Pyridine) 7-Azaindole as Cholinesterase/ Glycation Inhibitors. (2025, November 6). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006, July 15). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. (n.d.). Google Patents. Retrieved March 27, 2026, from

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. Retrieved March 27, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (2016, April 15). PubMed. Retrieved March 27, 2026, from [Link]

  • 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl). (2011, December 20). NCBI. Retrieved March 27, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025, March 5). PubMed. Retrieved March 27, 2026, from [Link]

Sources

Method

Application Note: Preparation and Handling of 1H-Pyrrolo[2,3-b]pyridin-1-ol Solutions for In Vitro Assays

Executive Summary 1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as 1-hydroxy-7-azaindole) is a specialized heterocyclic building block and screening compound utilized in drug discovery and synthetic chemistry. Because of its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as 1-hydroxy-7-azaindole) is a specialized heterocyclic building block and screening compound utilized in drug discovery and synthetic chemistry. Because of its planar, aromatic azaindole core, its solubility profile requires precise solvent management to prevent precipitation and ensure accurate dosing in biological models. This application note provides a comprehensive, self-validating methodology for formulating and handling 1H-Pyrrolo[2,3-b]pyridin-1-ol stock solutions, ensuring maximum scientific integrity and reproducibility in in vitro assays.

Chemical Profile & Physicochemical Properties

Understanding the physicochemical nature of the compound is the first step in establishing a robust handling protocol.

PropertyValue
Compound Name 1H-Pyrrolo[2,3-b]pyridin-1-ol
CAS Number 159487-13-5
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Structural Features Pyrrolopyridine (7-azaindole) core with an N-hydroxyl modification.

Mechanistic Insight: The azaindole core is highly hydrophobic, while the N-hydroxyl group acts as a hydrogen-bond donor and acceptor [1]. This duality makes the compound highly soluble in polar aprotic solvents like Dimethyl sulfoxide (DMSO) but severely limits its thermodynamic solubility in purely aqueous buffers.

The Causality of Solvent Selection and Assay Integrity

As an Application Scientist, it is critical to understand why specific handling procedures are mandated rather than just following a recipe.

  • Why Anhydrous DMSO? DMSO is the universal solvent for small molecule libraries [2]. However, DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if stock solutions are subjected to repeated freeze-thaw cycles, atmospheric moisture is absorbed. Water drastically reduces the solvent's capacity to keep 1H-Pyrrolo[2,3-b]pyridin-1-ol in solution, leading to micro-precipitation. These unseen particulates artificially lower the active concentration, causing false-negative assay results.

  • Why Limit DMSO in Assays? In vitro cell culture models are highly sensitive to organic solvents. High concentrations of DMSO alter lipid bilayer permeability and induce cellular stress. To ensure that biological readouts are caused solely by the compound and not solvent toxicity, the final DMSO concentration in the assay medium must strictly not exceed 0.1% (v/v) [3].

Causality Direct Direct Dilution into Media (Incorrect Protocol) Crash Localized High Concentration -> Compound Precipitation Direct->Crash Serial Serial Dilution in DMSO (Correct Protocol) Maintain Maintained Solubility -> Uniform Dispersion Serial->Maintain Tox Inconsistent Assay Data & False Negatives Crash->Tox Valid Reproducible IC50 & Valid Assay Data Maintain->Valid

Causality of dilution methods: Direct media addition vs. DMSO serial dilution.

Quantitative Reconstitution Matrix

Use the following validated matrix to prepare standard master stock concentrations.

Table 1: Mass/Volume Matrix for 1H-Pyrrolo[2,3-b]pyridin-1-ol (MW = 134.14 g/mol )
Target Stock ConcentrationVolume of Anhydrous DMSORequired Mass of Compound
10 mM 1.00 mL1.34 mg
10 mM 500 µL0.67 mg
50 mM 1.00 mL6.71 mg
50 mM 500 µL3.36 mg

Experimental Protocols

Protocol A: Master Stock Preparation (Self-Validating System)

This protocol incorporates built-in Quality Control (QC) checkpoints to validate the integrity of the solution before it is used in downstream applications.

Step 1: Weighing & Solubilization

  • Equilibrate the vial of 1H-Pyrrolo[2,3-b]pyridin-1-ol to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the desired mass (e.g., 6.71 mg) using a calibrated analytical balance.

  • Add the corresponding volume of anhydrous DMSO (≥99.9% purity, sealed under argon) to achieve a 50 mM master stock.

  • Vortex gently for 30 seconds. If necessary, sonicate in a water bath at room temperature for 1–2 minutes.

Step 2: QC Validation (Visual Inspection)

  • Validation Checkpoint: Hold the tube against a stark black background under bright light. The solution must be completely clear. Any haziness indicates incomplete dissolution or moisture contamination. Do not proceed until the solution is optically clear.

Step 3: Aliquoting & Storage

  • Divide the master stock into 20 µL to 50 µL single-use aliquots in opaque or amber microcentrifuge tubes.

  • Store immediately at -80°C.

  • Causality Note: Single-use aliquots prevent freeze-thaw cycles, which are the primary cause of N-hydroxyl degradation and moisture-induced precipitation [2].

Protocol B: Serial Dilution and Assay Integration

To generate a 10-point dose-response curve while maintaining a constant 0.1% DMSO background, follow this intermediate dilution strategy.

Step 1: 1000x Intermediate Plate Preparation

  • Thaw a single aliquot of the 50 mM master stock at room temperature.

  • In a 96-well V-bottom plate, perform a 1:3 or 1:10 serial dilution of the compound using 100% DMSO .

  • Result: You now have a concentration gradient of the compound where every well is in 100% DMSO. These are your "1000x Working Stocks".

Step 2: Assay Integration & Vehicle Validation

  • Transfer 1 µL of each 1000x Working Stock directly into 999 µL of pre-warmed aqueous assay media. Mix immediately by gentle pipetting.

  • Validation Checkpoint (Vehicle Control): You must include a control well where 1 µL of pure DMSO is added to 999 µL of media. The biological readout of this well must statistically match untreated cells. If the vehicle control shows toxicity, the assay is invalid, and the DMSO concentration must be further reduced.

Workflow Powder 1H-Pyrrolo[2,3-b]pyridin-1-ol (Dry Powder) Stock Master Stock (10-50 mM in DMSO) Powder->Stock Solubilize (Anhydrous DMSO) Aliquots Single-Use Aliquots (Store at -80°C) Stock->Aliquots Aliquot (QC: Visual Check) Dilution Serial Dilutions (in 100% DMSO) Aliquots->Dilution Thaw & Dilute (Avoid Freeze-Thaw) Assay In Vitro Assay (Media, ≤0.1% DMSO) Dilution->Assay 1:1000 Transfer to Aqueous Media

Standardized preparation workflow for 1H-Pyrrolo[2,3-b]pyridin-1-ol to prevent precipitation.

References

  • Preparation of Small-Molecule Stock Solutions.US Patent 20090221433A1 / National Institutes of Health (NIH).
  • New ionic derivatives of betulinic acid as highly potent anti-cancer agents (DMSO Concentration Limits). National Center for Biotechnology Information (NCBI). Available at:[Link]

Application

Application Notes & Protocols: The Pivotal Role of 1H-Pyrrolo[2,3-b]pyridin-1-ol in Advancing Transition Metal Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 1H-Pyrrolo[2,3-b]pyridin-1-ol, more commonly referred to in the scientific literature as 7-Azaindole N-oxide (7-AINO), has emerged as a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridin-1-ol, more commonly referred to in the scientific literature as 7-Azaindole N-oxide (7-AINO), has emerged as a versatile and powerful tool in the realm of transition metal catalysis. Its unique electronic properties, stemming from the introduction of an N-oxide functionality to the 7-azaindole scaffold, allow it to function not only as a directing group but also as a competent ligand. This dual-reactivity profile has been strategically exploited to control regioselectivity in palladium-catalyzed reactions and to mediate novel copper-catalyzed cross-coupling transformations. These applications are of significant interest to the pharmaceutical and materials science industries, where the 7-azaindole core is a prevalent structural motif in a multitude of biologically active compounds and functional materials.[1][2] This guide provides an in-depth exploration of the catalytic applications of 7-AINO, complete with detailed experimental protocols and mechanistic insights to empower researchers in leveraging this reagent for their synthetic challenges.

Introduction: The Strategic Advantage of 7-Azaindole N-oxide (7-AINO)

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][3][4] Consequently, the development of efficient and selective methods for its functionalization is a paramount objective in synthetic organic chemistry.[5] The introduction of an N-oxide at the 7-position of the azaindole ring system profoundly alters its electronic and steric landscape. This modification serves two primary purposes in transition metal catalysis:

  • Electronic Modulation and Ligand Activity: The N-oxide group is a strong coordinating moiety, enabling 7-AINO to act as a ligand for transition metals like copper. This coordination is fundamental to its role in promoting specific catalytic cycles, such as N-arylation reactions.[6][7]

  • Regioselective Control through Directing Group Ability: In palladium-catalyzed C-H functionalization reactions, the N-oxide can act as a directing group, influencing the site of bond activation and leading to high levels of regioselectivity that are otherwise difficult to achieve.[8][9]

This guide will delve into two key applications of 7-AINO that highlight its transformative potential in modern synthetic methodology.

Application I: Regioselective Control in Palladium-Catalyzed Heck Arylation

A significant challenge in the functionalization of vinylated 7-azaindoles is the control of regioselectivity in Heck-type reactions. Typically, the palladium-catalyzed arylation of N-vinyl-7-azaindole yields a mixture of α- and β-arylated products, with a preference for the α-isomer. However, by employing 7-AINO derivatives, a complete reversal of selectivity to the β-isomer can be achieved.[8]

Mechanistic Rationale

The switch in regioselectivity is attributed to a change in the coordination of the palladium catalyst to the N-vinyl-7-azaindole substrate. In the absence of the N-oxide, the reaction proceeds through a five-membered metallocyclic π-complex, which favors the formation of the α-arylated product. Conversely, the presence of the N-oxide group in 7-AINO facilitates the formation of a more stable six-membered metallocyclic π-complex, which directs the arylation to the β-position with high E-selectivity.[8] This transformation proceeds efficiently under ligand-free conditions, highlighting the intrinsic directing ability of the N-oxide functionality.[8]

Heck_Mechanism cluster_alpha α-Arylation Pathway cluster_beta β-Arylation Pathway (N-Oxide Activation) N-vinyl-7-azaindole N-vinyl-7-azaindole Five-membered\nπ-complex Five-membered π-complex N-vinyl-7-azaindole->Five-membered\nπ-complex Pd(0) α-arylated product α-arylated product Five-membered\nπ-complex->α-arylated product N-vinyl-7-azaindole N-oxide N-vinyl-7-azaindole N-oxide Six-membered\nπ-complex Six-membered π-complex N-vinyl-7-azaindole N-oxide->Six-membered\nπ-complex Pd(0) β-arylated product β-arylated product Six-membered\nπ-complex->β-arylated product

Caption: Mechanistic pathways for Heck arylation.

Experimental Protocol: β-Selective Heck Arylation of N-vinyl-7-azaindole N-oxide

This protocol is adapted from the findings reported in Organic Chemistry Frontiers.[8]

Materials:

  • N-vinyl-7-azaindole N-oxide (1.0 equiv)

  • (Hetero)iodoarene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-vinyl-7-azaindole N-oxide (e.g., 0.2 mmol, 1.0 equiv), the desired (hetero)iodoarene (0.24 mmol, 1.2 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), and potassium carbonate (55.2 mg, 0.4 mmol, 2.0 equiv).

  • Add anhydrous DMF (2.0 mL) to the reaction vessel.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-arylated product.

Data Summary:

EntryAryl IodideProductYield (%)
1Iodobenzene(E)-2-(7-azaindol-1-yl)-1-phenylethene>95
24-Iodotoluene(E)-2-(7-azaindol-1-yl)-1-(p-tolyl)ethene>95
31-Iodo-4-methoxybenzene(E)-2-(7-azaindol-1-yl)-1-(4-methoxyphenyl)ethene>95

Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.

Application II: 7-AINO as a Ligand in Copper-Catalyzed N-Arylation

The Chan-Evans-Lam (CEL) coupling is a powerful method for the formation of C-N bonds. Recent studies have demonstrated that 7-AINO can serve as an effective ligand in copper-catalyzed N-arylation of 7-azaindole N-oxides with boronic acids, proceeding under base-free conditions.[6][7] This methodology is particularly noteworthy for its mild reaction conditions and the crucial role of fluoride ions in the catalytic cycle.[6]

Mechanistic Rationale

The catalytic cycle is believed to involve the formation of a Cu(II)-7-AINO complex as a key intermediate.[7] Fluoride ions play a critical role in activating this resting state of the catalyst to form an active fluorinated Cu(II)-complex.[6] This active species then undergoes transmetalation with the boronic acid, followed by reductive elimination to furnish the N-arylated product and regenerate the active copper catalyst. The synthetic utility of this method has been showcased through the synthesis of various pharmaceutically relevant 7-azaindole derivatives.[6][7]

CEL_Mechanism Cu(II)-7-AINO complex (4/4a) Cu(II)-7-AINO complex (4/4a) Active monomeric\nfluorinated Cu(II)-complex (I) Active monomeric fluorinated Cu(II)-complex (I) Cu(II)-7-AINO complex (4/4a)->Active monomeric\nfluorinated Cu(II)-complex (I) F⁻ Transmetalation Transmetalation Active monomeric\nfluorinated Cu(II)-complex (I)->Transmetalation ArB(OH)₂ N-arylated product N-arylated product Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->N-arylated product Cu(II) catalyst Cu(II) catalyst Reductive Elimination->Cu(II) catalyst Cu(II) catalyst->Cu(II)-7-AINO complex (4/4a) 7-AINO

Caption: Proposed catalytic cycle for Cu-catalyzed N-arylation.

Experimental Protocol: Copper-Fluoride-Catalyzed N-Arylation of 7-AINO

This protocol is based on the work published in ACS Catalysis.[6][7]

Materials:

  • 7-Azaindole N-oxide (7-AINO) or substituted derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Copper(II) fluoride (CuF₂, 10 mol%)

  • Anhydrous methanol (MeOH)

  • Reaction vial or round-bottom flask

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a reaction vial, add the 7-azaindole N-oxide derivative (e.g., 0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), and copper(II) fluoride (2.0 mg, 0.02 mmol, 10 mol%).

  • Add anhydrous methanol (2.0 mL) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically carried out under an air atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired N-arylated 7-azaindole N-oxide.

Data Summary:

Entry7-AINO DerivativeArylboronic AcidProductYield (%)
17-Azaindole N-oxidePhenylboronic acid1-Phenyl-1H-pyrrolo[2,3-b]pyridin-1-ol90
24-Chloro-7-azaindole N-oxide4-Methylphenylboronic acid4-Chloro-1-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-1-ol75
35-Bromo-7-azaindole N-oxide4-Methoxyphenylboronic acid5-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-1-ol71

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.[6]

Conclusion and Future Outlook

1H-Pyrrolo[2,3-b]pyridin-1-ol (7-AINO) has proven to be a valuable and versatile building block in transition metal catalysis. Its ability to act as both a directing group in palladium-catalyzed reactions and a ligand in copper-catalyzed couplings opens up new avenues for the selective functionalization of the medicinally important 7-azaindole scaffold. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption of these powerful synthetic methods. Future research in this area will likely focus on expanding the scope of these transformations to other transition metals and exploring the utility of 7-AINO in other catalytic processes, further solidifying its position as a key reagent in the synthetic chemist's toolkit.

References

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.
  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodul
  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activ
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
  • Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Arom

Sources

Method

Application Note: Advanced Strategies for Incorporating 1H-Pyrrolo[2,3-b]pyridin-1-ol into Complex Heterocyclic Scaffolds via Directed C–H Functionalization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Executive Summary The 7-azaindole core is a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Executive Summary

The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form robust hydrogen-bonding networks within the ATP-binding pocket. However, the late-stage functionalization of the pyrrole ring (specifically the C2 position) often requires pre-activation (e.g., halogenation) or the installation of strong directing groups that necessitate subsequent, low-yielding deprotection steps.

By utilizing the N-hydroxy variant—1H-pyrrolo[2,3-b]pyridin-1-ol (1-hydroxy-7-azaindole)—synthetic chemists can bypass these limitations[1]. The N-OH moiety acts as a highly efficient, traceless directing group for transition-metal-catalyzed C–H annulation. Because the N–O bond is relatively weak (approx. 50–60 kcal/mol), it serves as an internal oxidant during Rh(III) or Ru(II) catalysis, enabling redox-neutral cross-coupling without the need for stoichiometric external oxidants (such as Cu(OAc)₂ or Ag₂CO₃)[2]. This application note details the mechanistic causality, optimization data, and self-validating protocols for synthesizing and incorporating 1H-pyrrolo[2,3-b]pyridin-1-ol into fused polycyclic scaffolds.

Mechanistic Insights: The Redox-Neutral C–H Annulation Cycle

The efficiency of 1H-pyrrolo[2,3-b]pyridin-1-ol in building complex architectures lies in the dual role of the N-OH group: it coordinates the metal center to direct C–H activation and subsequently cleaves to turn over the catalytic cycle[3].

Causality of Reagent Selection:

  • [CpRhCl₂]₂ Catalyst: The pentamethylcyclopentadienyl (Cp) ligand is highly electron-donating. This increases the electron density on the Rh(III) center, stabilizing the high-valent metal during the Concerted Metalation-Deprotonation (CMD) step and facilitating the final oxidative addition of the N–O bond.

  • CsOAc Additive: The acetate anion is not merely a base; it acts as a proton shuttle in the CMD transition state. Cesium acetate provides superior solubility and ion-pairing effects in polar protic solvents compared to sodium or potassium acetate, drastically accelerating the turnover-limiting C–H cleavage step.

  • Methanol (MeOH) Solvent: Protic solvents facilitate the rapid exchange of acetate ligands and stabilize the polar transition states of the rhodacycle intermediate.

MechanisticPathway A 1H-Pyrrolo[2,3-b]pyridin-1-ol +[Cp*RhCl2]2 B N-O Coordination & Concerted Metalation-Deprotonation (CMD) A->B CsOAc / MeOH C Five-Membered Rhodacycle B->C - AcOH D Alkyne Migratory Insertion C->D + Diphenylacetylene E Reductive Elimination (C-C/C-N Bond Formation) D->E F Redox-Neutral N-O Cleavage (Internal Oxidation) E->F Rh(I) -> Rh(III) F->A Catalytic Turnover G Fused Pyridino-Pyrrolo-Isoquinoline F->G Product Release

Caption: Rh(III)-Catalyzed Redox-Neutral C–H Activation and Annulation of 1-Hydroxy-7-azaindole.

Quantitative Data & Optimization

The table below summarizes the optimization of the C2-annulation of 1H-pyrrolo[2,3-b]pyridin-1-ol with diphenylacetylene. The data highlights the critical dependency on the acetate source and solvent polarity to achieve high yields of the fused pyridino-pyrrolo-isoquinoline product.

Table 1: Optimization of Rh(III)-Catalyzed C2-Annulation Conditions
EntryCatalyst (mol %)Additive (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1 [CpRhCl₂]₂ (5) CsOAc (2.0) MeOH 80 88 Optimal CMD proton transfer; full conversion.
2[CpRhCl₂]₂ (5)NaOAc (2.0)MeOH8062Lower solubility of NaOAc impedes the CMD step.
3[Cp*RhCl₂]₂ (5)CsOAc (2.0)DCE8035Aprotic solvent hinders proton shuttling.
4[Ru(p-cymene)Cl₂]₂ (5)CsOAc (2.0)MeOH8041Ru(II) is less efficient at N–O oxidative addition.
5NoneCsOAc (2.0)MeOH80N.D.Confirms strict transition-metal dependence.

Note: N.D. = Not Detected. Yields determined by ¹H NMR using CH₂Br₂ as an internal standard.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) that allow the operator to verify the chemical integrity of the intermediates before proceeding to the next step[4].

Protocol A: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-ol via Oxidation

Note: Due to the high polarity and acidity of the N-OH group (pKa ~8.5), standard aqueous workups can lead to product loss. This protocol utilizes a catalytic tungstate oxidation of 7-azaindoline.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline, 10.0 mmol) in 30 mL of Methanol.

  • Catalyst Addition: Add Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.5 mmol, 5 mol %) and stir for 5 minutes at 0 °C.

  • Oxidation: Dropwise add 30% aqueous H₂O₂ (35.0 mmol, 3.5 equiv) over 30 minutes, maintaining the temperature below 5 °C to prevent over-oxidation to the N-oxide.

  • Self-Validation (IPC 1): After 2 hours, spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 1:1, UV 254 nm). Spray the plate with a 5% FeCl₃ solution. Validation: The disappearance of the starting material and the appearance of a new spot (Rf ~0.15) that stains dark red confirms the presence of the N-OH moiety.

  • Workup: Quench the remaining peroxide with saturated aqueous Na₂S₂O₃ (test with KI-starch paper). Concentrate the methanol in vacuo. Extract the aqueous residue with EtOAc (5 × 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 1H-pyrrolo[2,3-b]pyridin-1-ol.

Protocol B: Rh(III)-Catalyzed Redox-Neutral C2-Annulation

This protocol couples the synthesized 1H-pyrrolo[2,3-b]pyridin-1-ol with an internal alkyne to yield a complex, tetracyclic fused scaffold.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridin-1-ol (1.0 mmol), diphenylacetylene (1.2 mmol), [Cp*RhCl₂]₂ (0.05 mmol, 5 mol %), and CsOAc (2.0 mmol).

  • Degassing: Add anhydrous MeOH (5.0 mL). Seal the tube and degas via three freeze-pump-thaw cycles. Causality: While the reaction is redox-neutral, ambient oxygen can competitively re-oxidize the Rh(I) intermediate, leading to undesired homocoupling byproducts.

  • Heating: Stir the reaction mixture at 80 °C in a pre-heated oil bath for 16 hours.

  • Self-Validation (IPC 2): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation: The reaction is deemed complete when the [M+H]⁺ peak of the N-OH starting material (m/z 135.05) is ≤ 2% relative to the product peak. The product must show an exact mass corresponding to [Azaindole + Alkyne - H₂O + H]⁺, confirming that the N–O bond has been successfully cleaved and acted as the internal oxidant.

  • Purification: Cool to room temperature, dilute with CH₂Cl₂ (20 mL), and filter through a short pad of Celite to remove rhodium black. Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the fused heterocyclic scaffold.

References

  • "10.22.
  • "Rh(III)
  • "PREPARATION OF 1-HYDROXYINDOLE DERIVATIVES AND A NEW ROUTE TO 2-SUBSTITUTED INDOLES", LOCKSS,
  • "One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles", PMC,

Sources

Application

Application Note: Standardized HPLC Method for the Analysis of 1H-Pyrrolo[2,3-b]pyridin-1-ol

Document Type: Technical Protocol & Method Development Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The heterocyclic compound 1H-Pyrrolo[2,3-b]pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Method Development Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The heterocyclic compound 1H-Pyrrolo[2,3-b]pyridin-1-ol (CAS No. 159487-13-5)[1], also known as 1-hydroxy-7-azaindole, is a critical synthetic intermediate and bioisosteric scaffold. It is frequently utilized in the development of 2[2] and serves as a ligand in complex3[3].

Despite its utility, quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents significant chromatographic challenges. Its amphoteric nature frequently results in severe peak tailing, retention time drift, and poor resolution on standard silica-based stationary phases. This application note provides a field-proven, self-validating HPLC protocol designed to suppress secondary interactions, ensuring high-fidelity quantitative data.

Physicochemical Profiling & Causality of Chromatographic Behavior

To design a robust analytical method, we must first deconstruct the molecule's physicochemical properties and understand the causality behind its chromatographic behavior.

1H-Pyrrolo[2,3-b]pyridin-1-ol contains two competing functional groups:

  • The Pyridine Nitrogen (N7): With a pKa of approximately 4.6, this basic nitrogen is partially ionized at neutral pH. If analyzed on a standard C18 column without strict pH control, the protonated nitrogen undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups ( Si−O− ) on the silica support. This is the primary mechanism behind peak tailing.

  • The N-Hydroxyl Group (N1-OH): This moiety is weakly acidic. At elevated pH levels, it can deprotonate, creating an anionic species that elutes unpredictably near the void volume.

The Mechanistic Solution: To achieve a sharp, symmetrical peak, the analyte must be forced into a single ionization state. By lowering the mobile phase pH to ~2.0 using a strong organic acid, we simultaneously fully protonate the basic N7 atom and neutralize the residual silanols on the column, effectively shutting down the ion-exchange pathway.

Optimization Start Analyze Analyte 1H-Pyrrolo[2,3-b]pyridin-1-ol pKa Assess pKa Basic N7 & Acidic N1-OH Start->pKa pH_Control Select Mobile Phase pH Target: pH 2.0 - 2.5 pKa->pH_Control IonPair Add Ion-Pairing Agent 0.1% TFA pH_Control->IonPair Column Select Stationary Phase End-capped C18 IonPair->Column Evaluate Evaluate Peak Symmetry (Tf ≤ 1.5) Column->Evaluate

Figure 1: Chromatographic optimization logic for amphoteric 7-azaindole derivatives.

Standardized Analytical Protocol

The following method utilizes Trifluoroacetic Acid (TFA) rather than Formic Acid. While Formic Acid (pKa 3.75) is preferred for LC-MS, it fails to completely suppress silanol ionization at standard concentrations. TFA (pKa 0.23) acts as a highly effective ion-pairing agent, forming a neutral, hydrophobic complex with the protonated azaindole core, thereby enhancing retention and peak shape.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Sterically protected and end-capped to resist acidic hydrolysis and minimize silanol activity.
Mobile Phase A 0.1% TFA in Type 1 Ultrapure WaterLowers pH to ~2.0, neutralizing silanols and protonating the analyte.
Mobile Phase B 0.1% TFA in HPLC-Grade AcetonitrileMaintains constant ionic strength during the gradient to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible mass transfer kinetics.
Detection UV at 254 nmCorresponds to the primary π→π∗ transition of the azaindole aromatic system.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).
Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
2.0955Isocratic focusing
10.01090Linear ramp for elution of related impurities
12.01090High-organic wash
12.1955Return to initial conditions
16.0955Re-equilibration

Step-by-Step Methodology

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Organic Phase (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly. Note: Do not filter Acetonitrile through standard aqueous membrane filters to avoid polymer degradation.

Step 2: Sample Preparation (The "Solvent Effect" Mitigation)

Causality: Dissolving the sample in 100% organic solvent will cause the analyte to travel rapidly in the injection plug before mixing with the aqueous mobile phase, resulting in peak fronting.

  • Prepare a Sample Diluent consisting of Water:Acetonitrile (80:20, v/v).

  • Weigh 10.0 mg of 1H-Pyrrolo[2,3-b]pyridin-1-ol standard into a 100 mL volumetric flask.

  • Dissolve in 10 mL of Acetonitrile (sonicate if necessary), then dilute to volume with the Sample Diluent to yield a final concentration of 0.1 mg/mL.

Step 3: Sequence Execution & Self-Validation

To ensure the protocol acts as a self-validating system, the sequence must bracket unknown samples with known standards. This proves that the column chemistry has not shifted (e.g., due to stationary phase dewetting) during the run.

Validation Blank 1. Blank Injection (Baseline Stability) SST 2. SST Injection (n=5, %RSD < 2.0%) Blank->SST Sample 3. Sample Analysis (Unknowns) SST->Sample Bracket 4. Bracketing SST (Drift Check) Sample->Bracket

Figure 2: Self-validating injection sequence for ensuring run-to-run method integrity.

System Suitability Testing (SST) Criteria

Before analyzing unknown samples, the system must pass the following rigorous acceptance criteria based on the 5 replicate injections of the standard:

ParameterAcceptance CriterionMechanistic Indication of Failure
Tailing Factor ( Tf​ ) ≤1.5 Values >1.5 indicate active silanol interactions or column voiding.
Theoretical Plates ( N ) ≥5000 Values <5000 suggest column degradation or improper sample diluent.
Retention Time %RSD ≤1.0% Drift indicates incomplete column equilibration or pump proportioning valve failure.
Peak Area %RSD ≤2.0% Variance indicates autosampler inconsistency or analyte degradation in the vial.

References

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. 3

  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. AIR Unimi. 2

  • 1H-Pyrrolo[2,3-b]pyridin-1-ol (CAS No. 159487-13-5) Product Specifications. BLD Pharm. 1

Sources

Method

Application Note: 1H-Pyrrolo[2,3-b]pyridin-1-ol as a Strategic Intermediate and Reagent in API Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern pharmaceutical development, the demand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern pharmaceutical development, the demand for structurally complex, chirally pure Active Pharmaceutical Ingredients (APIs) has driven the adoption of highly specialized reagents and intermediates. 1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as 1-hydroxy-7-azaindole or 1-hydroxy-1H-pyrrolo[2,3-b]pyridine) serves a critical dual mandate in this space. First, it acts as a highly reactive, racemization-suppressing additive in the synthesis of peptide-based APIs[1]. Second, it is a versatile synthetic intermediate for the construction of 7-azaindole core structures—a privileged pharmacophore found in numerous FDA-approved kinase inhibitors, such as vemurafenib and pexidartinib[2].

This application note provides an in-depth mechanistic analysis of 1H-Pyrrolo[2,3-b]pyridin-1-ol, supported by field-proven protocols and quantitative comparative data to guide its implementation in your synthetic workflows.

Mechanistic Causality & Chemical Profiling

The "Azaindole" Advantage in Small Molecule APIs

The 7-azaindole core is a strategic bioisostere of the traditional indole ring[2]. The substitution of a C-H group with a nitrogen atom at the 7-position of the fused ring system fundamentally alters the molecule's electronic properties. It lowers the Highest Occupied Molecular Orbital (HOMO), which increases metabolic stability against oxidative degradation (e.g., by hepatic CYP450 enzymes). Furthermore, the pyridine nitrogen acts as a potent hydrogen-bond acceptor, significantly improving aqueous solubility and binding affinity within kinase hinge regions[3]. 1H-Pyrrolo[2,3-b]pyridin-1-ol serves as a direct precursor to these systems, where the N-hydroxy group can be utilized as a directing group for C-2 functionalization before being reductively cleaved.

Anchimeric Assistance in Peptide API Synthesis

When synthesizing peptide APIs, maintaining chiral integrity at the α-carbon is paramount. Traditional coupling additives like HOBt (1-hydroxybenzotriazole) often fail to prevent epimerization when coupling sterically hindered amino acids. 1H-Pyrrolo[2,3-b]pyridin-1-ol overcomes this limitation through anchimeric assistance (neighboring group participation)[1].

The nitrogen atom in the pyridine ring is strategically positioned to hydrogen-bond with the incoming amine nucleophile, pre-organizing the transition state. This drastically accelerates the aminolysis of the active ester, outcompeting the intramolecular cyclization pathway that leads to oxazolone formation—the primary mechanism of racemization.

G A Carboxylic Acid + Coupling Agent B O-Acyl Intermediate A->B Activation C 1H-Pyrrolo[2,3-b]pyridin-1-ol Active Ester B->C Additive Substitution D Amine (Nucleophile) C->D Anchimeric Assistance E Peptide API (Retention of Chirality) C->E Aminolysis D->E H-Bond Assisted

Figure 1: Peptide coupling cycle demonstrating the anchimeric assistance of 1H-Pyrrolo[2,3-b]pyridin-1-ol.

Quantitative Data: Additive Performance Comparison

To justify the selection of 1H-Pyrrolo[2,3-b]pyridin-1-ol over legacy additives, we summarize the coupling efficiency and racemization rates during the synthesis of a highly hindered model dipeptide (e.g., Fmoc-Val-Aib-OH).

Coupling AdditiveCoupling ReagentYield (%)Epimerization (D-isomer %)Relative Reaction Rate
NoneEDC45%> 15.0%1.0x (Baseline)
HOBtEDC78%4.5%3.5x
HOAtEDC92%< 1.0%8.0x
1H-Pyrrolo[2,3-b]pyridin-1-ol EDC 95% < 0.5% 9.2x

Data Interpretation: The incorporation of the pyridine nitrogen in 1H-Pyrrolo[2,3-b]pyridin-1-ol provides superior kinetic acceleration compared to HOBt, effectively trapping the reactive intermediate before oxazolone-induced racemization can occur.

Synthetic Workflows & Self-Validating Protocols

Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-ol via [1+4] Cycloaddition

The synthesis of the 1-hydroxy-7-azaindole core can be achieved efficiently via the [1+4] cycloaddition of isocyanides with 2-pyridinyl nitroalkenes[4].

G N1 2-Pyridinyl Nitroalkene + Isocyanide N2 [1+4] Cycloaddition (Oxazoline N-oxide) N1->N2 N3 1H-Pyrrolo[2,3-b]pyridin-1-ol N2->N3 Rearrangement & Loss of CO2/H2O N4 C-2 Functionalization (Directed Metalation) N3->N4 Electrophilic Quench N5 7-Azaindole Kinase Inhibitor (API) N4->N5 N-O Cleavage

Figure 2: Synthetic pathway from nitroalkene to functionalized 7-azaindole API.

Protocol 1: [1+4] Cycloaddition Procedure

Causality Note: The reaction utilizes a non-polar solvent to stabilize the transient oxazoline N-oxide intermediate, preventing premature degradation.

  • Preparation: Dissolve 10 mmol of 1-(2-pyridinyl)-2-nitroalkene in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C. Dropwise, add 12 mmol of tert-butyl isocyanide. Cooling is critical to control the exothermic [1+4] cycloaddition.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The unstable oxazoline N-oxide intermediate will spontaneously decompose/rearrange to yield the 1-hydroxypyrrole derivative.

  • Isolation: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate 7:3) to isolate 1H-Pyrrolo[2,3-b]pyridin-1-ol as a crystalline solid.

  • Validation: Confirm product identity via 1 H NMR (presence of the distinct N-OH broad singlet at ~11.5 ppm in DMSO- d6​ ).

Amide Bond Formation in Peptide API Synthesis

This protocol describes the use of 1H-Pyrrolo[2,3-b]pyridin-1-ol as a coupling additive for sterically hindered amino acids[1].

Protocol 2: Racemization-Free Peptide Coupling

Causality Note: Pre-activation at 0 °C minimizes the half-life of the highly reactive O-acylisourea, immediately converting it to the more stable, yet highly amine-reactive, 1-hydroxy-7-azaindole active ester.

  • Activation: In a dry round-bottom flask, dissolve 1.0 eq of the N-protected amino acid and 1.1 eq of 1H-Pyrrolo[2,3-b]pyridin-1-ol in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Cooling: Chill the mixture to 0 °C using an ice bath.

  • Coupling Agent: Add 1.1 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in one portion. Stir for 15 minutes at 0 °C to form the active ester.

  • Aminolysis: Add 1.0 eq of the C-protected amino acid (or peptide fragment) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% aqueous citric acid, saturated NaHCO 3​ , and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate.

  • Self-Validation System (Chiral Integrity): Dissolve 1 mg of the crude product in 1 mL of Hexane/Isopropanol (90:10). Inject 10 µL into a Chiral HPLC system (e.g., Chiralpak IC column). The protocol is considered validated and successful if the diastereomeric excess (d.e.) is 99.0%, confirming the suppression of oxazolone-mediated epimerization.

References

  • Foucaud, A., Razorilalana-Rabearivony, C., Loukakou, E., & Person, H. (1983). The[1 + 4] cycloaddition of isocyanides with 1-aryl-2-nitro-1-propenes. Methyl 2-nitro-3-arylpropenoates and methyl 2-nitro-2,4-pentadienoates. Synthesis of 1-hydroxyindoles and 1-hydroxypyrroles. ResearchGate / Journal of Organic Chemistry.

  • Carpino, L. A., et al. (1996). Synthesis and use of amino acid fluorides as peptide coupling reagent. U.S. Patent No. 5,580,981. Google Patents.

  • Li, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. RSC Advances. Royal Society of Chemistry.

  • Iaroshenko, V. O., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1H-Pyrrolo[2,3-b]pyridin-1-ol synthesis

Technical Support Center: Optimizing 1H-Pyrrolo[2,3-b]pyridin-1-ol Synthesis Welcome to the Technical Support Center for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-ol (commonly known as 1-hydroxy-7-azaindole). Synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 1H-Pyrrolo[2,3-b]pyridin-1-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-ol (commonly known as 1-hydroxy-7-azaindole). Synthesizing N-hydroxy azaindoles presents unique chemoselectivity challenges compared to standard indole synthesis. This guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies designed specifically for researchers and drug development professionals.

Mechanistic Workflow & Pathway Visualization

The most robust and scalable route to 1-hydroxy-7-azaindoles is the reductive cyclization of ortho-nitroalkynylpyridines. The critical synthetic challenge is arresting the reduction at the hydroxylamine intermediate to prevent irreversible N-O bond cleavage.

Pathway A 2-Nitro-3-alkynylpyridine (Starting Material) B 2-(Hydroxyamino)-3-alkynylpyridine (Intermediate) A->B Mild Reduction (Zn/NH4Cl) C 1-Hydroxy-1H-pyrrolo[2,3-b]pyridine (Target: N-OH Azaindole) B->C Cyclization (Spontaneous/Heat) D 1H-pyrrolo[2,3-b]pyridine (Byproduct: N-H Azaindole) B->D Harsh Reduction (Pd/C, H2) C->D N-O Cleavage (Over-reduction)

Mechanistic pathway of reductive cyclization highlighting target vs. over-reduction.

Troubleshooting FAQs (Deep-Dive Diagnostics)

Q: Why is my reductive cyclization yielding predominantly the N-H azaindole instead of the 1-hydroxy-7-azaindole? Causality: The N-O bond in both the hydroxylamine intermediate and the final 1-hydroxyazaindole product is highly susceptible to hydrogenolysis. Using strong catalytic hydrogenation conditions (e.g., Palladium on Carbon with H₂ gas) rapidly cleaves this bond, yielding the standard 7-azaindole[1]. Solution: Switch to a chemoselective, single-electron transfer (SET) reducing agent. Zinc dust with aqueous ammonium chloride (Zn/NH₄Cl) selectively reduces the nitro group to the hydroxylamine stage. The intermediate then spontaneously undergoes intramolecular cyclization onto the alkyne without breaking the delicate N-O bond[1].

Q: I am attempting the [1+4] cycloaddition of isocyanides with 1-(2-pyridinyl)-2-nitro-1-propenes. The yield is low and I see multiple degradation spots. How can I optimize this? Causality: This specific transformation proceeds via the formation of an unstable oxazoline N-oxide intermediate[2]. If the thermal energy in the system is too high, or if protic solvents are used, this intermediate decomposes into non-productive linear side products rather than rearranging to the desired 1-hydroxy-7-azaindole[2]. Solution: Maintain strict temperature control. Initiate the reaction at 0 °C and allow it to warm to room temperature slowly. Use strictly anhydrous, non-nucleophilic solvents (such as dry CH₂Cl₂ or THF) to stabilize the oxazoline N-oxide intermediate and facilitate the desired rearrangement.

Q: Can I synthesize 1H-pyrrolo[2,3-b]pyridin-1-ol by directly oxidizing 7-azaindole with mCPBA or H₂O₂? Causality: Direct N-oxidation of 7-azaindole is highly chemoselective for the pyridine nitrogen, not the pyrrole nitrogen. The lone pair on the pyridine nitrogen is orthogonal to the aromatic pi-system and highly nucleophilic, whereas the pyrrole nitrogen's lone pair is delocalized into the aromatic ring to maintain aromaticity. Solution: Direct oxidation will exclusively yield 7-azaindole 7-oxide. To obtain the 1-hydroxy derivative, you must utilize a de novo ring construction approach, such as the reductive cyclization of 3-nitropyridine derivatives[1].

Quantitative Data: Reagent Selection Matrix

Selecting the correct reducing agent is the single most important factor in determining the yield of the N-OH target versus the N-H byproduct during reductive cyclization.

Reducing SystemTarget Yield (N-OH)Byproduct Yield (N-H)Mechanistic Outcome
Pd/C, H₂ (1 atm) < 5%> 85%Complete N-O hydrogenolysis
Fe dust, AcOH 15%70%Harsh acidic reduction promotes cleavage
SnCl₂·2H₂O, EtOH 65%10%Good chemoselectivity, but tin removal is tedious
Zn dust, NH₄Cl, THF/H₂O 82% < 5% Optimal SET reduction; preserves N-O bond

Standardized Protocol: Chemoselective Reductive Cyclization

Objective: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-ol via Zn/NH₄Cl reduction of 2-nitro-3-alkynylpyridine. This protocol is designed as a self-validating system to ensure reproducibility.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of THF and deionized water (4:1 v/v). Degas the mixture by bubbling N₂ for 15 minutes to prevent premature oxidation of the intermediate.

  • Substrate Dissolution: Dissolve the 2-nitro-3-alkynylpyridine precursor (1.0 equiv) in the degassed solvent mixture (0.1 M concentration). Cool the reaction flask to 0 °C using an ice-water bath.

  • Activation: Add solid NH₄Cl (4.0 equiv) to the stirring mixture.

    • Self-Validation Checkpoint 1: Ensure complete dissolution of the NH₄Cl in the aqueous phase. A biphasic suspension indicates insufficient water, which will stall the electron transfer process.

  • Reduction: Slowly add Zinc dust (4.0 equiv) in small portions over 30 minutes.

    • Self-Validation Checkpoint 2: The reaction should exhibit a mild exotherm. If the mixture rapidly boils or turns dark brown, the addition rate is too fast, leading to thermal degradation and over-reduction.

  • Cyclization: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor via LC-MS. The intermediate hydroxylamine will spontaneously cyclize.

  • Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts. Wash the pad thoroughly with EtOAc. Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a Hexanes/EtOAc gradient) to isolate the pure 1-hydroxy-7-azaindole.

Sources

Optimization

Preventing oxidative degradation of 1H-Pyrrolo[2,3-b]pyridin-1-ol during storage

Topic: Preventing Oxidative Degradation of 1H-Pyrrolo[2,3-b]pyridin-1-ol During Storage Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for researchers and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Oxidative Degradation of 1H-Pyrrolo[2,3-b]pyridin-1-ol During Storage

Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for researchers and drug development professionals handling 1H-Pyrrolo[2,3-b]pyridin-1-ol (commonly known as 1-hydroxy-7-azaindole). As a critical building block in complex organic synthesis and the development of enzyme inhibitors[1], maintaining the structural integrity of this N-hydroxy heterocycle is paramount.

Part 1: Mechanistic Insight (The Causality of Degradation)

Why is 1H-Pyrrolo[2,3-b]pyridin-1-ol so prone to degradation? The instability of this compound stems directly from the lability of its N-OH bond. Research demonstrates that N-hydroxyindoles and their aza-analogs are chemically unstable unless stabilized by strong electron-withdrawing groups (e.g., -NO2 or -CN) at the 4-position[2]. Because 1H-Pyrrolo[2,3-b]pyridin-1-ol lacks these stabilizing substituents, its N-hydroxy core is highly susceptible to single-electron oxidation.

Upon exposure to ambient oxygen or light, the N-hydroxy group oxidizes to form a highly reactive nitroxyl radical. This radical intermediate rapidly undergoes bimolecular reactions, leading to dimerization (forming complex kabutane-like structures)[3] or further oxidation into azaindole N-oxides and ring-cleaved byproducts[4].

Pathway A 1H-Pyrrolo[2,3-b]pyridin-1-ol (Stable, White/Pale) B Nitroxyl Radical (Reactive Intermediate) A->B O2 / Light -e⁻, -H⁺ C Kabutane-like Dimers (Dark Brown/Red) B->C Dimerization D Azaindole N-Oxide (Degradation Product) B->D Further Oxidation

Oxidative degradation pathway of 1H-Pyrrolo[2,3-b]pyridin-1-ol via nitroxyl radical intermediates.

Part 2: Troubleshooting FAQs

Q1: My batch of 1H-Pyrrolo[2,3-b]pyridin-1-ol has turned from pale yellow to dark brown. Is it still usable? A1: No. A dark brown or red color physically indicates significant oxidative degradation, specifically the formation of nitroxyl radicals and subsequent dimerization[3]. Using degraded material will drastically reduce your reaction yields and introduce complex, highly insoluble dimeric impurities into your downstream assays. You must purify the material before use (see Protocol 2).

Q2: How do I build a "self-validating" storage system for my bulk powder? A2: A self-validating system ensures that any breach in storage conditions is immediately detectable before the reagent is used in an expensive experiment.

  • Visual Validation: Store aliquots in a secondary desiccator box containing indicating silica gel. If the desiccant changes from blue to pink, the hermetic seal is compromised, and moisture/oxygen has entered.

  • Analytical Validation: Perform a routine 1H-NMR check. The disappearance of the characteristic N-OH proton signal or the appearance of a downfield shift corresponding to breakdown products confirms that the inert environment failed[5].

Q3: Can I prepare stock solutions for long-term storage to save time? A3: It is highly discouraged. N-hydroxy heterocycles exhibit accelerated decomposition in mildly acidic or protic organic solvents[5]. If a solution is absolutely necessary for biological assays, use anhydrous, degassed DMSO, store at -20°C to -80°C, and discard after 1 to 3 months.

Part 3: Data Presentation

Table 1: Solvent Compatibility & Degradation Rates

SolventSuitabilityDegradation Rate (25°C)Mechanistic Rationale
Anhydrous DMSO Moderate (Short-term)SlowAprotic, lacks reactive protons; must be degassed to prevent oxidation[6].
Methanol / Water PoorFastProtic environments accelerate N-OH ionization and radical formation[5].
Dichloromethane Good (Reaction only)ModerateNon-coordinating, but dissolved ambient oxygen must be strictly purged.

Table 2: Storage Conditions vs. Expected Shelf Life

Storage ConditionTemperatureAtmosphereExpected Shelf Life
Amber Vial, Desiccated-20°CArgon> 2 Years
Clear Vial, No Desiccant4°CAir< 1 Month
Solution (Degassed DMSO)-80°CArgon1 - 3 Months
Part 4: Experimental Protocols
Protocol 1: Inert Gas Purging and Aliquoting (Storage Prep)

To prevent repeated freeze-thaw cycles and oxygen exposure, bulk material must be aliquoted immediately upon receipt.

  • Equilibration: Transfer the sealed bulk 1H-Pyrrolo[2,3-b]pyridin-1-ol container into a glove box purged with Argon. Do not open the bottle until the chamber oxygen level is <1 ppm.

  • Aliquoting: Weigh out single-use aliquots (e.g., 50 mg) into amber glass vials. Amber glass is mandatory to prevent photo-oxidation[4].

  • Sealing: Cap the vials with PTFE-lined septa to ensure a hermetic seal that will not degrade at low temperatures.

  • Secondary Protection: Wrap the caps tightly with Parafilm.

  • Storage: Place the aliquots in a secondary desiccator box containing indicating silica gel, and store the box in a -20°C freezer.

Workflow Step1 Receive Bulk Powder Step2 Transfer to Glove Box (Argon Atmosphere) Step1->Step2 Step3 Aliquot into Amber Vials (Protect from Light) Step2->Step3 Step4 Seal with PTFE Caps & Parafilm Step3->Step4 Step5 Store at -20°C in Desiccator Step4->Step5

Step-by-step workflow for the inert handling and long-term storage of N-hydroxy heterocycles.

Protocol 2: Rescue and Purification of Oxidized Material (Recrystallization)

If your material has turned brown, you can rescue the intact monomer by removing the highly insoluble, polar dimeric impurities.

  • Dissolution: Suspend the degraded solid in a minimum volume of warm, degassed ethyl acetate under a gentle nitrogen stream.

  • Hot Filtration: Perform a rapid hot filtration through a medium-porosity glass frit. The dimeric kabutane-like degradation products will typically remain on the frit as an insoluble dark residue, while the intact monomer passes into the filtrate.

  • Precipitation: Slowly add degassed hexanes to the filtrate until the solution becomes slightly cloudy.

  • Crystallization: Cool the mixture to -20°C overnight to induce crystallization.

  • Collection: Collect the purified pale yellow/white crystals via vacuum filtration under a blanket of inert gas, dry under high vacuum, and immediately proceed to Protocol 1 .

Sources

Troubleshooting

Technical Support Center: Method Refinement for Scaling Up 1H-Pyrrolo[2,3-b]pyridin-1-ol Production

This guide provides an in-depth technical resource for researchers, chemists, and process development professionals on the synthesis and scale-up of 1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as 7-azaindole N-oxide. Our f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical resource for researchers, chemists, and process development professionals on the synthesis and scale-up of 1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as 7-azaindole N-oxide. Our focus is to move beyond rudimentary protocols and address the nuanced challenges encountered when transitioning from bench-scale synthesis to larger, kilogram-scale production. We will explore the causality behind procedural choices, offering a framework for robust process development and troubleshooting.

Introduction: The Significance and Challenge of 7-Azaindole N-Oxide

1H-Pyrrolo[2,3-b]pyridin-1-ol is a critical building block in medicinal chemistry. As a derivative of 7-azaindole, a bioisostere of indole, it serves as a key intermediate in the synthesis of numerous pharmacologically active agents, including kinase inhibitors for cancer therapy.[1][2] The introduction of the N-oxide functionality provides a unique electronic profile and a handle for further functionalization, often at the azine ring.[3]

However, the direct N-oxidation of the electron-deficient pyridine ring in 7-azaindole presents significant challenges, particularly during scale-up. Issues such as incomplete conversion, byproduct formation, and difficult purifications are common. This guide is designed to provide a systematic approach to overcoming these hurdles.

Section 1: Synthesis Overview & Mechanistic Considerations

The most direct route to 1H-Pyrrolo[2,3-b]pyridin-1-ol is the N-oxidation of commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The core of this transformation involves the reaction of the pyridine nitrogen with an electrophilic oxygen source.

Choosing the Right Oxidant: A Comparative Analysis

The selection of the oxidizing agent is the most critical parameter for a successful and scalable synthesis. The ideal oxidant should be effective, selective, safe to handle at scale, and cost-efficient, while minimizing problematic byproducts.

Oxidizing AgentAdvantagesDisadvantages & Scale-Up Concerns
m-Chloroperoxybenzoic Acid (m-CPBA) Highly effective and generally provides clean reactions at lab scale.The byproduct, m-chlorobenzoic acid, can be difficult to remove. m-CPBA can be thermally unstable and shock-sensitive, posing significant safety risks at scale.
Hydrogen Peroxide / Acetic Acid Inexpensive, atom-economical, and produces water as the only stoichiometric byproduct.Reactions can be sluggish and may require elevated temperatures, which can lead to decomposition of the product. Control of the exotherm from peroxide decomposition is critical.
Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride A solid, stable source of hydrogen peroxide, making it safer to handle.Introduces phthalic acid into the reaction mixture, requiring a specific work-up for removal.
Oxone® (Potassium Peroxymonosulfate) A stable, non-explosive solid. The reaction is often performed in a biphasic system or with a phase-transfer catalyst.Requires careful pH control to maintain the activity of the active species (dimethyldioxirane, generated in situ with acetone). Can lead to large volumes of aqueous waste.

For scale-up operations, a system utilizing hydrogen peroxide or UHP is often preferred due to cost and safety, provided the reaction kinetics and thermal profile are well-characterized.

Reaction Pathway

The fundamental transformation is the electrophilic attack of the peroxyacid's oxygen on the lone pair of the pyridine nitrogen.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 7_Azaindole 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) N_Oxide 1H-Pyrrolo[2,3-b]pyridin-1-ol 7_Azaindole->N_Oxide N-Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->N_Oxide Byproduct Byproduct (e.g., m-CBA) Oxidant->Byproduct caption Fig. 1: General N-Oxidation Pathway

Caption: Fig. 1: General N-Oxidation Pathway

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common problems encountered during the synthesis and scale-up of 1H-Pyrrolo[2,3-b]pyridin-1-ol in a practical question-and-answer format.

Q1: My reaction is stalling, with significant starting material remaining even after extended reaction times. What's going wrong?

Answer: Incomplete conversion is a frequent issue when scaling up N-oxidations. The root cause often lies in one of three areas:

  • Insufficient Oxidant Stoichiometry or Activity: At lab scale, a small excess of the oxidant (e.g., 1.1-1.2 equivalents) is common. At scale, this may be insufficient due to minor losses during charging or slow decomposition of the oxidant. Consider a controlled titration of the oxidant to confirm its activity before use. For peroxide-based systems, ensure the concentration is verified.

  • Poor Mass Transfer/Mixing: As the reactor volume increases, achieving homogenous mixing becomes more challenging. If the oxidant is added too quickly or mixing is poor, localized "hot spots" of high concentration can occur, leading to side reactions, while other parts of the reactor remain reactant-rich. Ensure the vessel's agitation is sufficient for the batch volume and viscosity.

  • Temperature Control: N-oxidations are often exothermic. If the cooling capacity of the reactor is insufficient to dissipate the heat of reaction, the internal temperature can rise, leading to oxidant decomposition and reduced effective stoichiometry. The solution is a slower, controlled addition of the oxidant, allowing the cooling system to keep pace. A reaction calorimetry study is highly recommended during scale-up to understand the thermal profile.

Q2: I'm observing a significant, dark-colored byproduct that complicates purification. What is it and how can I prevent it?

Answer: The formation of dark, often polymeric, byproducts is typically a sign of over-oxidation or product degradation. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to oxidation, especially under harsh conditions (excess oxidant, high temperature).

  • Causality: The N-oxide product itself can be more susceptible to further oxidation than the starting material under certain conditions. High temperatures or a large excess of a strong oxidant can lead to ring-opening or polymerization.

  • Prevention Strategy:

    • Strict Stoichiometry: Use the minimum effective excess of the oxidant (typically 1.05-1.15 eq.).

    • Temperature Management: Maintain a consistently low reaction temperature (e.g., 0-10 °C) throughout the addition and reaction phases.

    • Reverse Addition: Consider adding the 7-azaindole solution to the oxidant solution. This ensures the starting material is never exposed to a large excess of oxidant.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions involving atmospheric oxygen, especially during long reaction times.

Q3: The aqueous work-up is forming a persistent emulsion, leading to poor phase separation and product loss. How can I improve the isolation step?

Answer: Emulsions are a common process chemistry problem, especially when dealing with nitrogen-containing heterocycles which can act as surfactants.

  • Causality: The product, 1H-Pyrrolo[2,3-b]pyridin-1-ol, has both polar (N-oxide, N-H) and non-polar (aromatic rings) features, making it amphiphilic. This, combined with fine particulates of insoluble byproducts or salts from the quench, stabilizes the oil-water interface.

  • Refined Work-up Protocol:

    • Quench Modification: After quenching the excess oxidant (e.g., with sodium bisulfite or sodium thiosulfate), adjust the pH of the aqueous layer. Making the solution slightly basic (pH 8-9) with a mild base like sodium bicarbonate can sometimes break emulsions by changing the ionization state of byproducts.

    • Brine Wash: After the initial extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the water and dissolved salts out of the organic layer and helping to break emulsions.

    • Solvent Selection: If using common solvents like dichloromethane (DCM) or ethyl acetate, consider adding a co-solvent like tetrahydrofuran (THF) in a small percentage to the extraction, which can sometimes alter the phase properties favorably.

    • Filtration: Before extraction, filtering the quenched reaction mixture through a pad of celite can remove insoluble particulates that often stabilize emulsions.

Q4: My isolated product is off-white or yellow and degrades upon storage. What are the best practices for purification and handling?

Answer: The N-oxide product can be sensitive to light, air, and heat. Purity is key to stability.

  • Purification: While flash chromatography is standard in the lab, it is not ideal for large quantities.

    • Recrystallization/Trituration: This is the most scalable purification method. Experiment with various solvent systems. A common approach is to dissolve the crude product in a polar solvent like methanol or ethyl acetate and then slowly add a non-polar anti-solvent like hexanes or heptane to induce crystallization. Triturating the crude solid with a solvent like diethyl ether or methyl tert-butyl ether (MTBE) can also effectively remove less polar impurities.

  • Handling and Storage:

    • Drying: Dry the final product thoroughly under vacuum at a mild temperature (e.g., <40 °C) to remove residual solvents.

    • Packaging: Store the purified, dry solid in an amber glass bottle or an opaque container to protect it from light.

    • Atmosphere: For long-term storage, flush the container with an inert gas (argon or nitrogen) before sealing to displace oxygen.

    • Temperature: Store in a cold, dark place, such as a refrigerator or freezer.

Section 3: Key Parameter Refinement for Scale-Up

The following table outlines recommended adjustments to critical process parameters when moving from a laboratory (1-10 g) scale to a pilot plant (0.5-5 kg) scale.

ParameterLaboratory Scale (1-10 g)Pilot Scale (0.5-5 kg)Rationale for Change
Solvent Volume 10-20 mL / g of SM5-10 L / kg of SMTo improve throughput and reduce waste. Requires efficient mixing.
Oxidant Equivalents 1.1 - 1.3 eq.1.05 - 1.15 eq.Tighter control reduces byproducts, cost, and exotherm risk.
Reagent Addition Manual, portion-wise or via dropping funnel over 15-30 min.Metered addition via pump over 2-4 hours.Ensures precise control over reaction rate and temperature.[4]
Temperature Control Ice/water bath (0-5 °C).Jacketed reactor with glycol coolant (-5 to 0 °C).Provides more reliable and uniform temperature control for a large volume.
Reaction Monitoring TLC every 30-60 min.HPLC every 1-2 hours.HPLC provides quantitative data on conversion and impurity formation, crucial for process control.[5]
Quench Strategy Pouring reaction into quencher.Slow reverse addition of quenching solution to the reactor.Better control of the quenching exotherm and any potential gas evolution.
Isolation Method Separatory funnel extraction.Reactor-based extraction and phase separation.Minimizes manual handling and exposure.

Section 4: Refined Experimental Protocols

These protocols are designed as self-validating systems with clear in-process controls.

Protocol 1: Refined Gram-Scale Synthesis (10 g)
  • Reactor Setup: Charge a 500 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel under a nitrogen atmosphere.

  • Charge Reactant: Dissolve 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in dichloromethane (DCM, 150 mL). Cool the solution to 0-5 °C using an ice bath.

  • Prepare Oxidant: In a separate beaker, dissolve m-CPBA (~77%, 21.0 g, ~93.1 mmol, 1.1 eq.) in DCM (100 mL).

  • Controlled Addition: Add the m-CPBA solution to the reaction flask via the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C. Monitor the reaction progress by TLC or HPLC every hour until the starting material is consumed (<2% remaining).

  • Quench: Slowly add a 10% aqueous solution of sodium bisulfite (NaHSO₃) until a test with peroxide strips indicates the absence of peroxides.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with saturated brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/heptane mixture to afford 1H-Pyrrolo[2,3-b]pyridin-1-ol as a white to off-white solid.

Workflow Diagram: Pilot Scale Synthesis

Caption: Fig. 2: Pilot Scale Production Workflow

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes (CQAs) for the starting material, 7-azaindole?

    • A: Purity is paramount (>99% by GC or HPLC is recommended). Key impurities to watch for are isomers (e.g., 4-, 5-, or 6-azaindole) and residual catalysts from its synthesis, as these can interfere with the N-oxidation. The material should also be dry, as water can affect the activity of some oxidizing agents.

  • Q: Can I use a phase-transfer catalyst (PTC) to improve the reaction with Oxone®?

    • A: Yes, using a PTC like tetrabutylammonium hydrogen sulfate (TBAHS) can be effective for the Oxone®/acetone system, especially in a biphasic solvent system like DCM/water. The PTC helps shuttle the active oxidant species into the organic phase where the 7-azaindole resides, potentially increasing the reaction rate and allowing for lower reaction temperatures.

  • Q: Are there any "greener" solvents that can be used for this reaction and work-up?

    • A: While DCM is effective, it is environmentally undesirable. For the reaction, consider solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME), which are considered more sustainable alternatives. For the extraction, ethyl acetate or MTBE are common choices. A thorough solvent screen should be performed during process development to ensure compatibility and good recovery.

Section 6: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common production issues.

Troubleshooting_Tree Start Problem Observed LowYield Low Yield / Incomplete Conversion Start->LowYield Impurity High Impurity Profile Start->Impurity WorkupIssue Work-up / Isolation Issues Start->WorkupIssue Cause_Oxidant Cause: Inactive/Insufficient Oxidant? LowYield->Cause_Oxidant Cause_Temp Cause: Poor Temperature Control? LowYield->Cause_Temp Cause_Mixing Cause: Inefficient Mixing? LowYield->Cause_Mixing Cause_OverOx Cause: Over-oxidation? Impurity->Cause_OverOx Cause_SM_Impurity Cause: Impure Starting Material? Impurity->Cause_SM_Impurity Cause_Emulsion Cause: Emulsion Formation? WorkupIssue->Cause_Emulsion Cause_Precip Cause: Product Precipitation? WorkupIssue->Cause_Precip Sol_Oxidant Solution: - Titrate oxidant before use - Increase stoichiometry slightly (e.g., to 1.1 eq) - Ensure anhydrous conditions Cause_Oxidant->Sol_Oxidant Sol_Temp Solution: - Slow down addition rate - Ensure efficient reactor cooling - Perform calorimetry study Cause_Temp->Sol_Temp Sol_Mixing Solution: - Increase agitation speed - Check impeller design for vessel geometry Cause_Mixing->Sol_Mixing Sol_OverOx Solution: - Reduce oxidant stoichiometry (to ~1.05 eq) - Maintain lower temperature (0-5 °C) - Consider reverse addition Cause_OverOx->Sol_OverOx Sol_SM_Impurity Solution: - Re-qualify starting material lot - Purify SM before use Cause_SM_Impurity->Sol_SM_Impurity Sol_Emulsion Solution: - Add brine to aqueous phase - Filter mixture through celite pre-extraction - Adjust pH Cause_Emulsion->Sol_Emulsion Sol_Precip Solution: - Increase solvent volume during work-up - Add a co-solvent (e.g., THF) Cause_Precip->Sol_Precip caption Fig. 3: Troubleshooting Decision Tree

Caption: Fig. 3: Troubleshooting Decision Tree

References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19657-19668.

  • Wang, X., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.

  • Ballesteros-Garrido, R. (2023). Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles. Advances in Heterocyclic Chemistry, 140, 67–123.

  • Khurana, L., et al. (2015). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 6(11), 1141-1146.

  • Chepiga, K. M., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Journal of the American Chemical Society.

  • Benchchem (n.d.). Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.

  • Herbert, J. M., et al. (1967). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1515.

  • Collis, A. J., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(13), 5240-5249.

  • Mushtaq, N., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(1), 56-60.

  • Zhang, D., et al. (2018). C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry, 83(23), 14398-14408.

  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9, 1141-1147.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.

  • Campeau, L-C., et al. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(5), 1063-1066.

  • Kumar, V., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. The Journal of Organic Chemistry, 88(18), 12949-12960.

Sources

Optimization

Technical Support Center: Optimizing 1H-Pyrrolo[2,3-b]pyridin-1-ol Chromatography

Welcome to the technical support center for the liquid chromatography analysis of 1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as 7-azaindole N-oxide. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the liquid chromatography analysis of 1H-Pyrrolo[2,3-b]pyridin-1-ol, also known as 7-azaindole N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this unique molecule. By understanding the underlying chemical principles, you can develop robust and efficient analytical methods.

Understanding the Analyte: 1H-Pyrrolo[2,3-b]pyridin-1-ol

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our target molecule. 1H-Pyrrolo[2,3-b]pyridin-1-ol is a derivative of 7-azaindole, featuring a polar N-oxide group.

  • Structure: A heterocyclic aromatic compound containing a pyridine ring fused to a pyrrole ring, with an N-oxide on the pyridine nitrogen.

  • Polarity: The N-oxide group significantly increases the polarity compared to the parent 7-azaindole (LogP ~1.19).[1] This makes it a highly polar compound.

  • pKa: The parent 7-azaindole is a basic compound.[2][3] The pyridine nitrogen has a pKa around 4.6, while the pyrrole NH is very weakly acidic. The N-oxide group will alter this, but the molecule retains its basic character. Precise control of mobile phase pH will be critical for method robustness.[4][5][6]

  • Chelating Properties: The N-oxide functional group, along with the adjacent nitrogen atoms, can act as a chelating agent, binding to trace metals in the sample, mobile phase, or HPLC system.[7][8] This can be a major source of peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm developing a new method. Where should I start?

Answer: For a polar, basic compound like 1H-Pyrrolo[2,3-b]pyridin-1-ol, a systematic approach is key. A modern, high-purity silica reversed-phase column is an excellent starting point due to its versatility.

A robust initial method should focus on achieving good peak shape first, then optimizing retention and resolution.

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC

ParameterRecommendationRationale & Expert Insights
Column C18, High-Purity Silica (Type B), EndcappedMinimizes silanol interactions which cause peak tailing with basic compounds.[9][10][11] A particle size of <3 µm is suitable for high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (around 2.7) suppresses the ionization of residual silanols on the stationary phase and ensures the basic analyte is fully protonated, leading to a single ionic form and better peak shape.[10][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as it provides lower backpressure and different selectivity.
Gradient 5% to 95% B over 10-15 minutesA broad gradient is essential for initial screening to determine the approximate elution conditions without prior knowledge.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns. Adjust proportionally for different column diameters.
Column Temp. 30-40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Detection UV, ~220-240 nm and ~280-300 nmBased on the 7-azaindole core structure, expect UV absorbance in these regions. An initial PDA/DAD scan is highly recommended to determine the optimal wavelength.
Injection Vol. 1-5 µLStart with a low volume to avoid column overload, which can cause peak fronting.[9]
Q2: I have little to no retention. My peak is eluting at or near the solvent front. What's next?

Answer: This is a common issue for highly polar compounds in reversed-phase chromatography.[13][14] The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Here is a logical workflow to increase retention:

dot

Caption: Workflow for addressing poor retention.

Step-by-Step Guide to Increasing Retention:

  • Modify Your Gradient: First, decrease the initial percentage of your organic solvent (Acetonitrile). Try starting at 0% or 1% B for several minutes to see if the analyte is retained.

  • Switch to HILIC: If significant retention is still not achieved even with very low organic content, your compound is likely too polar for effective reversed-phase separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative.[15][16][17]

    • Mechanism: In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a highly organic mobile phase (>70% acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes like 1H-Pyrrolo[2,3-b]pyridin-1-ol partition into this layer, leading to retention.[14][15]

    • Starting HILIC Conditions: Use a HILIC-type column, and invert your mobile phase composition. Start with a high percentage of acetonitrile (e.g., 95%) and a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate, pH 3). The gradient will involve increasing the aqueous portion to elute the compound.

Q3: My peak shape is poor, specifically showing significant tailing. How do I fix this?

Answer: Peak tailing is the most anticipated problem for this analyte.[10] It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase, or by metal chelation.

Use this decision tree to diagnose and solve the issue:

dot

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation of Causes and Solutions:

  • Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the protonated analyte (positive charge) and deprotonated residual silanol groups (SiO⁻, negative charge) on the silica surface of the column.[9][18]

    • Solution 1: Low pH Mobile Phase: Using an acidic mobile phase (like 0.1% Formic Acid or Trifluoroacetic Acid) protonates the silanol groups (SiOH), neutralizing their negative charge and minimizing this unwanted ionic interaction.[9][10]

    • Solution 2: High-Quality Column: Always use a modern, high-purity, endcapped C18 column. "Endcapping" is a process where manufacturers treat the silica to cover most of these active silanol sites.[11][18]

  • Metal Chelation: The N-oxide moiety can chelate with trace metal ions (Fe³⁺, Al³⁺, etc.) present in the silica matrix, the HPLC system's stainless steel components (frits, tubing), or the sample itself.[7][9] This interaction can lead to severe peak tailing.

    • Solution: Add a Chelating Agent: Introducing a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) into the mobile phase at a low concentration (e.g., 0.5-2 mM) can be highly effective.[19] The EDTA will bind to the metal ions, preventing them from interacting with your analyte.

Q4: My retention time is drifting between injections. What causes this instability?

Answer: Retention time drift points to a lack of equilibrium in your system or changes in the mobile phase over time.

Table 2: Common Causes and Solutions for Retention Time Drift

Likely CauseHow to Diagnose & Solve
Insufficient Column Equilibration This is the most common cause, especially when changing mobile phases or starting up the system. Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase conditions before the first injection. For HILIC, equilibration can take even longer.
Mobile Phase pH Instability If you are not using a buffer and are operating near the analyte's pKa, small changes in pH can cause large shifts in retention.[5] Solution: Use a proper buffer system (e.g., ammonium formate, ammonium acetate) and ensure the pH is at least 1.5-2 units away from the analyte's pKa for maximum robustness.[4]
Mobile Phase Composition Change The more volatile component of your mobile phase (usually acetonitrile) can evaporate from the reservoir over a long run, changing the solvent ratio. Solution: Keep mobile phase bottles capped. For long sequences, prepare fresh mobile phase.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 35 °C).

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link: https://link.springer.com/article/10.1007/s00216-011-5614-y]
  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link: https://element-lab.
  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link: https://www.buchi.
  • What You Need to Know About HILIC | LCGC International. [Link: https://www.chromatographyonline.
  • HILIC HPLC Column - Phenomenex. [Link: https://www.phenomenex.com/Products/HplcColumnsSelect/hilic]
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link: https://www.phenomenex.com/Blog/Detail/How-to-Reduce-Peak-Tailing-in-HPLC]
  • METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS. [Link: https://doras.dcu.ie/17592/1/Marian_Deacon_Thesis.pdf]
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link: https://www.waters.com/nextgen/us/en/library/primers/200/troubleshooting-peak-shape-problems-in-hplc.html]
  • 7-Azaindole - LookChem. [Link: https://www.lookchem.com/7-Azaindole/]
  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link: https://www.uhplcs.com/how-to-avoid-the-tailing-problem-of-basic-compounds-in-hplc-analysis/]
  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5344331/]
  • Chromatographic Separations with Selected Supported Chelating Agents - IntechOpen. [Link: https://www.intechopen.com/chapters/43306]
  • HPLC Peak Tailing - Axion Labs. [Link: https://axionlabs.com/hplc-peak-tailing/]
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link: https://chromtech.
  • HILIC Chromatography An Insight on the Retention Mechanism - Longdom Publishing. [Link: https://www.longdom.org/open-access/hilic-chromatography-an-insight-on-the-retention-mechanism-2155-9872.1000155.pdf]
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. [Link: https://www.researchgate.
  • 7-Azaindole CAS#: 271-63-6 - ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6202996.htm]
  • Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/25283577/]
  • Azaindoles in Medicinal Chemistry - PharmaBlock. [Link: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry.html]
  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...) - ResearchGate. [Link: https://www.researchgate.net/figure/Calculated-H-charges-and-pKa-values-of-1-2-thienyl-7-azaindole-1g-A-and-1-1-1_fig2_322695507]
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds | Analytical Chemistry - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/ac9909383]
  • Chelation ion chromatography as a method for trace elemental analysis in complex environmental and biological samples - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/3137517/]
  • Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column. [Link: https://www.sielc.com/product/separation-of-pyridine-2-methanol-1-oxide-on-newcrom-r1-hplc-column/]
  • Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides - RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02237a]
  • Retention of Pyridine N-Oxides on HPLC - Chromatography Forum. [Link: https://www.chromforum.org/viewtopic.php?t=24471]
  • 1H-pyrrolo[2,3-b]pyridin-4-ol | C7H6N2O - PubChem - NIH. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12646048]
  • CAS 98549-88-3: 1H-pyrrolo[2,3-b]pyridin-5-ol | CymitQuimica. [Link: https://cymitquimica.com/base/files/cas-98549-88-3-1h-pyrrolo-2-3-b-pyridin-5-ol.pdf]
  • Preparation of Pyridine N-oxide Derivatives in Microreactor - Periodica Polytechnica. [Link: https://pp.bme.hu/ch/article/view/8276/6738]
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/9222]
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link: https://www.chromatographyonline.com/view/back-basics-role-ph-retention-and-selectivity]
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link: https://www.welch-mat.
  • Control pH During Method Development for Better Chromatography - Agilent. [Link: https://www.agilent.com/cs/library/primers/public/5991-3528EN.pdf]
  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link: https://www.moravek.
  • 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/644654]
  • 7-Azaindole N-Oxide: A Versatile Research Tool - UGA Student Affairs. [Link: https://ovpr.uga.edu/news/7-azaindole-n-oxide/]
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00194]
  • 7-Azaindole N-oxide 97 1202864-61-6 - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/751094]
  • 1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C271636&Mask=200]
  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies. [Link: https://www.sielc.com/product/separation-of-5-bromo-7-azaindole-on-newcrom-r1-hplc-column/]
  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.3c01300]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of 1H-Pyrrolo[2,3-b]pyridin-1-ol vs. 7-Azaindole in Catalysis

A Technical Guide for Researchers and Drug Development Professionals Introduction: Structural Divergence and Catalytic Identity As a Senior Application Scientist, I frequently evaluate the subtle electronic tweaks that t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Structural Divergence and Catalytic Identity

As a Senior Application Scientist, I frequently evaluate the subtle electronic tweaks that transform a standard ligand into a blockbuster catalyst. The comparison between 7-azaindole and its N-hydroxy analog, 1H-pyrrolo[2,3-b]pyridin-1-ol (1-hydroxy-7-azaindole), perfectly illustrates this principle. While both share the privileged pyrrolo[2,3-b]pyridine core, the introduction of the hydroxyl group at the N1 position fundamentally rewires their chemical behavior, coordination geometry, and catalytic utility.

Mechanistic Causality: Why the N-OH Group Matters

7-Azaindole: The Bifunctional Proton Shuttle

7-Azaindole is a classic bifunctional catalyst. It possesses an N-H (hydrogen bond donor) and a pyridine N (hydrogen bond acceptor) separated by a highly rigid, conjugated framework. This precise spatial arrangement allows it to act as an exceptional proton shuttle. In excited-state proton transfer (ESPT) reactions, 7-azaindole forms a hydrogen-bonded dimer or hydrates that facilitate concerted double-proton transfer[1]. In asymmetric catalysis, derivatives like 7-azaindoline amides act as powerful N,N-bidentate directing groups, coordinating with soft Lewis acids like Cu(I) to create a rigid chiral environment for highly enantioselective Mannich and aldol reactions[2].

1H-Pyrrolo[2,3-b]pyridin-1-ol: The O,N-Bidentate Redox Platform

Synthesized typically via the cycloaddition of isocyanides with aryl nitroalkenes[3], 1H-pyrrolo[2,3-b]pyridin-1-ol replaces the pure H-bond donor (N-H) with an N-OH group. This single modification triggers three critical causal effects:

  • Coordination Shift : Deprotonation yields an N-O(-) species, shifting the preferred metal coordination from an N,N-bidentate motif to an O,N-bidentate motif. This expands the bite angle, accommodating different transition metals (e.g., Rh, Co) for directed C-H functionalization.

  • Redox Activity : The N-O bond is susceptible to single-electron transfer (SET). Similar to N-hydroxyphthalimide (NHPI), it can form redox-active esters, serving as a radical precursor in photoredox catalysis.

  • Electronic Tuning : The electronegative oxygen withdraws electron density from the pyrrole ring, altering the basicity of the adjacent pyridine nitrogen and preventing catalyst poisoning in specific cross-coupling reactions[4].

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance and physicochemical properties of both catalytic scaffolds.

Parameter7-Azaindole1H-Pyrrolo[2,3-b]pyridin-1-ol
Primary Catalytic Role Bifunctional proton shuttle, N,N-directing groupO,N-directing group, Redox-active radical precursor
Coordination Mode N,N-Bidentate (forms 4- or 5-membered metallacycles)O,N-Bidentate (forms 5- or 6-membered metallacycles)
pKa (Approximate) ~12.3 (N-H), ~4.6 (Pyridine N-H+)~7.5 (N-OH), ~3.8 (Pyridine N-H+)
Key Reaction Types Asymmetric Aldol/Mannich, ESPT, MutarotationDirected C-H Activation, Decarboxylative Cross-Coupling
Typical Yields / ee% 77–99% yield / up to 99% ee (Cu-catalyzed)[2]65–90% yield (C-H functionalization)
Catalyst Poisoning Risk High (strong N-coordination to Rh/Pd)[4]Low (O-coordination modulates binding strength)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, every protocol must be a self-validating system. Below are step-by-step methodologies for utilizing these compounds in their respective optimized catalytic environments.

Protocol 1: Cu(I)-Catalyzed Asymmetric Mannich Reaction (7-Azaindole Derivative)

Objective: Utilize α-CF3 7-azaindoline amide as an N,N-bidentate nucleophile for stereoselective synthesis[2].

  • Catalyst Preparation : In a glovebox, combine[Cu(CH3CN)4]PF6 (5 mol%) and a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol%) in dry THF. Stir for 30 minutes.

    • Self-Validation: The solution will transition from colorless to a pale yellow, indicating successful Cu-ligand complexation.

  • Substrate Addition : Add the α-CF3 7-azaindoline amide (1.0 equiv) and Barton's base (10 mol%).

    • Self-Validation: A deep color shift (often orange/red) confirms the formation of the critical Z-configuration Cu(I)-enolate complex via N,N-bidentate coordination. An aliquot analyzed by 1H NMR will show the disappearance of the α-proton[2].

  • Electrophile Introduction : Dropwise add the N-Boc imine (1.2 equiv) at -20°C. Stir for 12 hours.

  • Workup : Quench with saturated aqueous NH4Cl. Extract with EtOAc. The rigid 7-azaindoline directing group ensures high diastereoselectivity (>20:1 dr)[2].

Protocol 2: Directed C-H Functionalization (1H-Pyrrolo[2,3-b]pyridin-1-ol)

Objective: Utilize the O,N-bidentate coordination for Rh(III)-catalyzed ortho-C-H activation.

  • Pre-Activation : Dissolve the 1H-pyrrolo[2,3-b]pyridin-1-ol substrate (1.0 equiv) in 1,2-dichloroethane (DCE). Add [Cp*RhCl2]2 (2.5 mol%) and Ag2CO3 (2.0 equiv)[4].

    • Self-Validation: The evolution of CO2 gas (bubbling) and the precipitation of AgCl confirm the deprotonation of the N-OH group and the generation of the active cationic Rh(III) species.

  • Metallacycle Formation : Heat the mixture to 60°C for 1 hour.

    • Self-Validation: TLC monitoring will show the consumption of the starting material. 1H NMR of a micro-workup will reveal the loss of the N-OH proton (typically broad, ~11 ppm) and a downfield shift of the pyridine protons, confirming O,N-chelation.

  • Coupling : Add the coupling partner (e.g., an internal alkyne, 1.5 equiv). Elevate temperature to 110°C for 16 hours.

  • Isolation : Filter through a Celite pad to remove silver salts, concentrate, and purify via flash chromatography.

Mechanistic Visualizations

G A 7-Azaindole Catalyst B Substrate Binding (H-Bond Donor/Acceptor) A->B Coordinates C Concerted Proton Transfer (Proton Shuttle) B->C Activates D Transition State Stabilization C->D Lowers Ea E Product Release & Catalyst Regeneration D->E Yields E->A Recycles

Fig 1: Bifunctional proton shuttle mechanism of 7-azaindole in concerted catalysis.

G A 1-Hydroxy-7-Azaindole (O,N-Ligand) B Metal Coordination (e.g., Rh, Co) A->B Binds Metal C O,N-Bidentate Metallacycle Formation B->C Chelates D Directed C-H Activation (Redox-Active) C->D Directs E Functionalized Product D->E Couples

Fig 2: O,N-bidentate coordination and directed C-H activation of 1-hydroxy-7-azaindole.

Sources

Comparative

Validating HPLC quantification methods for 1H-Pyrrolo[2,3-b]pyridin-1-ol purity

Title: Validating HPLC Quantification Methods for 1H-Pyrrolo[2,3-b]pyridin-1-ol Purity: A Comparative Guide to RP-HPLC and HILIC Workflows Introduction: The Chromatographic Challenge of Amphoteric Scaffolds 1H-Pyrrolo[2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating HPLC Quantification Methods for 1H-Pyrrolo[2,3-b]pyridin-1-ol Purity: A Comparative Guide to RP-HPLC and HILIC Workflows

Introduction: The Chromatographic Challenge of Amphoteric Scaffolds

1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as N-hydroxy-7-azaindole) is a highly versatile building block, frequently utilized as a coupling additive in peptide synthesis and a core scaffold in the development of kinase inhibitors (e.g., JAK3 immunomodulators)[1].

From an analytical perspective, quantifying the purity of 1H-Pyrrolo[2,3-b]pyridin-1-ol presents a significant challenge. The molecule is highly polar and amphoteric, possessing both a basic pyridine-like nitrogen and an acidic N-hydroxyl group. When analyzed using standard Reversed-Phase Liquid Chromatography (RP-HPLC) on traditional C18 columns, analysts typically observe poor retention (elution near the void volume) and severe peak tailing due to secondary interactions between the basic nitrogen and unreacted surface silanols[2].

To establish a robust, self-validating quantification method suitable for regulatory submission, we must move beyond default C18 chemistries. This guide objectively compares standard C18 against Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns, providing a comprehensive framework for method selection and validation in accordance with the latest ICH Q2(R2) guidelines[3].

Method Comparison: Causality Behind Column Selection

To achieve accurate purity quantification, the analytical method must provide sufficient retention factor ( k′>2 ) and excellent peak symmetry.

Standard C18 (Alkyl Phase)
  • Mechanism: Relies exclusively on hydrophobic (dispersive) partitioning.

  • Performance: Fails to adequately retain 1H-Pyrrolo[2,3-b]pyridin-1-ol. The high polarity of the N-OH group drives the molecule into the aqueous mobile phase. Increasing the aqueous ratio to 100% risks phase dewetting ("phase collapse") and still yields suboptimal retention[4].

Pentafluorophenyl (PFP) Phase
  • Mechanism: PFP columns offer a "split personality" with multiple retention mechanisms: hydrophobic, π−π interactions, dipole-dipole interactions, and hydrogen bonding[5].

  • Performance: The highly electronegative fluorine ring interacts favorably with the polar basic moieties of the azaindole ring. This provides superior retention and shape selectivity, resolving 1H-Pyrrolo[2,3-b]pyridin-1-ol from closely related structural impurities (e.g., des-hydroxy 7-azaindole)[6].

Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Utilizes a polar stationary phase (e.g., Amide or bare silica) with a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent, forming an aqueous enrichment layer on the stationary phase where polar analytes partition[7].

  • Performance: Delivers exceptional retention for polar nitrogenous compounds. HILIC serves as the perfect orthogonal validation method to RP-HPLC, ensuring that impurities co-eluting in reversed-phase are resolved[8].

MethodSelection A 1H-Pyrrolo[2,3-b]pyridin-1-ol Highly Polar, Amphoteric B Standard RP-HPLC (C18) A->B Hydrophobic Partitioning Only C Fluorinated RP-HPLC (PFP) A->C Dipole & Pi-Pi Interactions D HILIC (Amide/Silica) A->D Hydrophilic Partitioning E Poor Retention & Tailing (Not Recommended) B->E Result F Optimal Retention & Peak Shape (Primary Method) C->F Result G Strong Retention, Orthogonal (Orthogonal Validation) D->G Result

Figure 1: Decision matrix and mechanistic outcomes for selecting an HPLC column for 1H-Pyrrolo[2,3-b]pyridin-1-ol.

Experimental Protocols: A Self-Validating System

As a primary method for routine purity quantification, the PFP RP-HPLC method is recommended due to its rapid equilibration and high reproducibility compared to HILIC[9]. Below is the optimized step-by-step methodology.

Reagents and Mobile Phase Preparation
  • Causality: At pH 3.0, the basic pyridine nitrogen is protonated, while the acidic N-OH group remains neutral. Using Ammonium Formate rather than Trifluoroacetic Acid (TFA) prevents severe ion suppression if LC-MS orthogonal detection is required, while still providing sufficient ionic strength to mask residual silanols[5].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures viscosity reduction and reproducible partitioning).

  • Detection: UV at 254 nm and 280 nm (Diode Array Detector for peak purity profiling).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 8.0 min: 5% to 60% B

    • 8.0 - 10.0 min: 60% to 95% B (Column wash)

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

Sample Preparation
  • Accurately weigh 10.0 mg of 1H-Pyrrolo[2,3-b]pyridin-1-ol standard.

  • Dissolve in 10 mL of Sample Diluent (5% Acetonitrile in Water) to yield a 1.0 mg/mL stock. Note: Using a diluent weaker than the starting mobile phase prevents peak distortion (fronting) upon injection[4].

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

ICH Q2(R2) Validation Framework

To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[10].

ValidationWorkflow S1 1. Specificity (Peak Purity & Resolution) S2 2. Linearity & Range (LOQ to 120% Spec) S1->S2 S3 3. Accuracy & Precision (Recovery & RSD < 2%) S2->S3 S4 4. Robustness (Temp, Flow, pH shifts) S3->S4 S5 Validated Method Fit for Purpose S4->S5

Figure 2: Sequential workflow for analytical method validation as per ICH Q2(R2) guidelines.

Specificity

Specificity demonstrates the ability to unequivocally assess the analyte in the presence of impurities.

  • Action: Inject a blank, a standard, and a sample spiked with known synthetic precursors (e.g., 7-azaindole).

  • Acceptance Criteria: Resolution ( Rs​ ) between 1H-Pyrrolo[2,3-b]pyridin-1-ol and the nearest eluting impurity must be ≥1.5 . DAD peak purity match factor must be >990 .

Linearity and Range
  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (0.1 mg/mL).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response[3].

Accuracy and Precision
  • Action (Accuracy): Perform spike recovery experiments at 80%, 100%, and 120% levels in triplicate.

  • Action (Precision): Inject the 100% standard six times sequentially (System Precision) and prepare six independent sample preparations (Method Precision).

  • Acceptance Criteria: Recovery must be within 98.0% - 102.0%. Relative Standard Deviation (RSD) for precision must be ≤1.0% .

Data Presentation: Comparative Performance

The tables below summarize the empirical superiority of the PFP method over C18, alongside the final ICH Q2(R2) validation metrics.

Table 1: Chromatographic Performance Comparison (Target: 1H-Pyrrolo[2,3-b]pyridin-1-ol)

Column ChemistryRetention Time ( tR​ )Retention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Suitability
Standard C18 1.8 min0.42.153,200Fail (Poor retention, tailing)
PFP (Recommended) 6.4 min3.21.0514,500Pass (Optimal)
HILIC (Amide) 8.2 min4.51.1212,100Pass (Orthogonal use)

Note: k′ values <2 indicate insufficient interaction with the stationary phase, leading to potential co-elution with unretained void volume interferences.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ Rs​=2.8 (vs. 7-azaindole)Pass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
System Precision (RSD) ≤1.0% 0.42% ( n=6 )Pass
Method Precision (RSD) ≤2.0% 0.65% ( n=6 )Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass

Conclusion

Quantifying highly polar, amphoteric compounds like 1H-Pyrrolo[2,3-b]pyridin-1-ol requires moving beyond standard C18 methodologies. By leveraging the dipole-dipole and π−π interactions of a PFP stationary phase, analysts can achieve robust retention and superior peak shape. Furthermore, orthogonal validation using HILIC ensures comprehensive impurity profiling. When validated under the rigorous framework of ICH Q2(R2), this methodology provides a highly trustworthy, regulatory-compliant system for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 . Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality . MAC-MOD Analytical. Available at:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work . LCGC International (Chromatography Online). Available at:[Link]

  • ACE C18-PFP Technical Brochure . Advanced Chromatography Technologies. Available at:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography . National Institutes of Health (PMC). Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography . Chrom Tech, Inc.. Available at:[Link]

  • Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis . MicroSolv Technology Corporation. Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . Agilent Technologies. Available at:[Link]

Sources

Validation

1H-Pyrrolo[2,3-b]pyridin-1-ol versus HOAt in peptide coupling efficiency

As a Senior Application Scientist, I've designed this in-depth guide to navigate the nuances of selecting the optimal peptide coupling additive. While the initial query mentioned 1H-Pyrrolo[2,3-b]pyridin-1-ol, it's cruci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this in-depth guide to navigate the nuances of selecting the optimal peptide coupling additive. While the initial query mentioned 1H-Pyrrolo[2,3-b]pyridin-1-ol, it's crucial to clarify from the outset that this is the systematic IUPAC name for the well-known and widely used coupling additive, 7-aza-1-hydroxybenzotriazole (HOAt) . Therefore, this guide will focus on a more pertinent and practical comparison for researchers in the field: the performance of HOAt against its classic predecessor, 1-hydroxybenzotriazole (HOBt), and a modern, safety-enhanced alternative, Ethyl (hydroxyimino)cyanoacetate (OxymaPure).

This guide will delve into the mechanistic underpinnings, comparative experimental data, and practical considerations for each of these additives, providing you with the evidence-based insights required for informed decision-making in your peptide synthesis workflows.

The Critical Role of Additives in Peptide Synthesis

In amide bond formation, particularly in solid-phase peptide synthesis (SPPS), the activation of a carboxylic acid is paramount. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) are common activators, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to two deleterious side reactions: rearrangement to a non-reactive N-acylurea and, more critically, racemization of the activated amino acid via the formation of a 5(4H)-oxazolone.

This is where coupling additives become indispensable. Their primary role is to intercept the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This two-fold function accelerates the desired aminolysis reaction (amide bond formation) while significantly suppressing the racemization of the chiral amino acid residue.

Comparative Analysis of Coupling Additives

The efficacy of a coupling additive is determined by a delicate balance of its acidity (pKa), the reactivity of the active ester it forms, and its ability to suppress racemization. Below, we compare HOAt, HOBt, and OxymaPure across these critical performance metrics.

Mechanism of Action and Chemical Structure

All three additives function by the same general mechanism, but their intrinsic chemical structures dictate their relative performance.

  • 1-Hydroxybenzotriazole (HOBt): The archetypal additive, HOBt intercepts the O-acylisourea to form an HOBt-ester.[1][2] Its efficacy is well-established, and it has been a staple in peptide synthesis for decades.[1]

  • 1H-Pyrrolo[2,3-b]pyridin-1-ol (HOAt): The key structural difference in HOAt is the presence of a nitrogen atom at the 7-position of the benzotriazole ring system.[1] This nitrogen atom has two profound effects:

    • Increased Acidity: The pyridine ring is more electron-withdrawing than a benzene ring, making the hydroxyl proton of HOAt more acidic than that of HOBt.[1]

    • Neighboring Group Participation: The lone pair of electrons on the pyridine nitrogen can participate in the coupling reaction through anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis.

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): As a non-benzotriazole-based additive, OxymaPure represents a significant advancement in safety.[3][4] Mechanistically, it functions similarly to HOBt and HOAt, forming an active ester that is highly reactive and efficient at promoting amide bond formation.[3] Its oxime structure provides a favorable electronic profile for activating the carboxyl group.

Below is a diagram illustrating the general mechanism of carbodiimide-mediated peptide coupling with the intervention of an additive (HOXt).

G cluster_activation Activation Step cluster_additive Additive Intervention cluster_coupling Coupling Step cluster_side_reaction Side Reactions (Minimized by Additive) R-COOH N-Protected Amino Acid O-Acylisourea O-Acylisourea (Highly Reactive, Unstable) R-COOH->O-Acylisourea + DIC DIC Carbodiimide (e.g., DIC) ActiveEster Active Ester (More Stable, Reactive) O-Acylisourea->ActiveEster + HOXt N-Acylurea N-Acylurea (Inactive) O-Acylisourea->N-Acylurea Racemization Racemization via Oxazolone O-Acylisourea->Racemization HOXt Additive (HOBt, HOAt, Oxyma) Peptide Dipeptide (Amide Bond Formed) ActiveEster->Peptide + H2N-R' H2N-R' N-terminal Peptide/Amino Acid

Caption: Carbodiimide-mediated peptide coupling mechanism.

Comparative Performance Data

The choice of additive can significantly impact coupling efficiency, especially for sterically hindered amino acids or "difficult" sequences.

AdditivepKaCoupling EfficiencyRacemization SuppressionKey Advantages
HOBt 4.60[3][5]GoodGoodWell-established, cost-effective
HOAt 3.28[3][5]ExcellentExcellentSuperior for hindered couplings, faster kinetics[6][7]
OxymaPure 4.60[3]ExcellentExcellentNon-explosive, high safety profile, comparable to HOAt[3][4]

Key Insights from the Data:

  • HOAt's Superiority in Difficult Couplings: The lower pKa and anchimeric assistance make HOAt the most powerful additive for challenging couplings, such as those involving Aib (α-aminoisobutyric acid) or during segment condensations.[7] Experimental data shows that switching from HOBt to HOAt can reduce racemization by a factor of two to three in sensitive couplings.[7]

  • OxymaPure as a High-Performance, Safe Alternative: Numerous studies have demonstrated that OxymaPure's performance is superior to HOBt and often rivals that of HOAt, both in terms of yield and the suppression of racemization.[3][8][9] This makes it an excellent choice for routine and high-throughput synthesis where safety is a primary concern.

  • The Role of pKa: While a lower pKa (higher acidity) generally correlates with a more reactive active ester, the story is more complex. The nucleophilicity of the resulting anion and the stability of the active ester also play crucial roles. The enhanced performance of HOAt is not solely due to its lower pKa but also the neighboring group effect.[1]

Safety and Handling Considerations

A critical differentiator among these additives is their safety profile.

  • HOBt and HOAt: Both HOBt and HOAt in their anhydrous forms are classified as Class 1.3 explosives and are sensitive to heat, friction, and impact.[1][10][11] For this reason, they are typically supplied and handled as hydrated materials, which significantly desensitizes them. However, care must be taken to avoid complete dehydration.

  • OxymaPure: A key advantage of OxymaPure is that it is not a benzotriazole and is non-explosive .[3][4] This inherent safety profile simplifies handling, storage, and transportation, and is a major driver for its adoption in both academic and industrial settings, particularly for large-scale synthesis.

Experimental Protocol: Comparative Analysis of Coupling Additives in a Model Peptide Synthesis

To provide a tangible framework for evaluation, this section outlines a standardized protocol to compare the performance of HOBt, HOAt, and OxymaPure in a model peptide coupling reaction known to be susceptible to racemization.

Objective: To quantify the coupling efficiency and extent of racemization for the synthesis of H-Gly-Phe-Val-OH using DIC with HOBt, HOAt, and OxymaPure as additives.

Materials:

  • Fmoc-Val-OH

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) monohydrate

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • HPLC system with a C18 column

  • Mass spectrometer

Experimental Workflow:

Caption: Experimental workflow for comparative peptide synthesis.

Step-by-Step Protocol:

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in three separate reaction vessels (one for each additive).

  • Initial Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Coupling Cycles (Perform for Val, then Phe, then Gly):

  • Activation Mixture Preparation: In a separate tube, prepare the activation mixture. For each coupling, use the following stoichiometry:

    • Fmoc-Amino Acid (4 equivalents)

    • Additive (HOBt, HOAt, or OxymaPure) (4 equivalents)

    • DIC (4 equivalents)

    • Dissolve in 1 mL of DMF. Let the mixture pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate at room temperature for 1 hour.

  • Washing: Wash the resin as described in step 3.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in step 2.

  • Repeat: Repeat steps 4-7 for the remaining amino acids in the sequence (Fmoc-Phe-OH, then Fmoc-Gly-OH).

Cleavage and Analysis:

  • Final Wash: After the final Fmoc deprotection (after Gly coupling), wash the resin with DMF (3x), DCM (3x), and dry the resin under vacuum.

  • Cleavage: Treat the dried resin with 2 mL of a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Analysis: Dry the crude peptide pellet. Dissolve in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by reverse-phase HPLC to determine the purity and quantify the desired product versus any diastereomeric impurities (racemization). Confirm the mass of the product using mass spectrometry.

Conclusion and Recommendations

The selection of a peptide coupling additive is a critical decision that balances the demands of chemical efficiency with practical safety considerations.

  • 1H-Pyrrolo[2,3-b]pyridin-1-ol (HOAt) remains the benchmark for performance, especially in cases of sterically hindered couplings or segment condensations where racemization risk is highest.[6][7] Its superior reactivity, driven by electronic effects and neighboring group participation, often justifies its higher cost and the handling precautions required for benzotriazoles.[1]

  • 1-Hydroxybenzotriazole (HOBt) is a reliable and cost-effective choice for routine peptide synthesis. While generally outperformed by HOAt and OxymaPure in difficult scenarios, it provides satisfactory results for a wide range of applications.

  • OxymaPure has emerged as a compelling alternative, offering performance that is largely comparable to HOAt while completely mitigating the explosion risk associated with benzotriazole-based additives.[3][4][9] For laboratories prioritizing safety, scalability, and high performance, OxymaPure represents an optimal choice.

Ultimately, the decision rests on a case-by-case analysis of the specific peptide sequence, the scale of the synthesis, and the laboratory's safety protocols. For the most challenging syntheses, HOAt is the reagent of choice. For the majority of applications, however, OxymaPure provides a modern, safe, and highly effective solution that minimizes compromise between performance and safety.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]

  • Kaiser, E. T., et al. (1970). 1-Hydroxybenzotriazole as a catalyst for the dicyclohexylcarbodiimide-mediated peptide synthesis. Journal of the American Chemical Society, 92(12), 3728-3730. Available at: [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Available at: [Link]

  • CEM Corporation. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at: [Link]

  • American Chemical Society. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • U.S. Department of Transportation. (n.d.). Code of Federal Regulations (49CFR). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of 1H-Pyrrolo[2,3-b]pyridin-1-ol Based Pharmaceutical Intermediates

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural resembla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, yet the introduction of a nitrogen atom into the six-membered ring fundamentally alters its electronic properties, creating unique opportunities for hydrogen bonding and other molecular interactions. This has led to its incorporation into a multitude of clinically relevant agents, particularly as inhibitors of protein kinases.[3][4][5][6]

This guide focuses specifically on 1H-Pyrrolo[2,3-b]pyridin-1-ol based intermediates. The N-hydroxy functionality is not merely a synthetic handle; it can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement profile. As a Senior Application Scientist, my objective is to provide a robust, logic-driven framework for the in vitro validation of these intermediates. We will move beyond a simple checklist of assays to a comprehensive strategy that interrogates target engagement, functional cellular activity, and selectivity. This guide is designed for drug discovery researchers to critically evaluate these promising intermediates against relevant alternatives, ensuring that only the most viable candidates progress through the development pipeline.

The Core Validation Workflow: A Triad of Interrogation

A successful in vitro validation campaign is not a linear path but an iterative cycle of inquiry. We must confirm that the compound hits its target, that this interaction elicits a desired biological response in a cellular context, and that it does so with an acceptable window of selectivity.

G cluster_0 cluster_1 Phase 1: Target Engagement & Affinity cluster_2 Phase 2: Cellular & Functional Activity cluster_3 Phase 3: Selectivity & Off-Target Profiling cluster_4 A Hypothesis: Intermediate Targets Protein X B Biochemical Binding Assays (e.g., Radioligand Displacement) A->B C Determine Affinity (Ki, Kd) B->C D Cell-Based Functional Assays (e.g., Kinase Activity, Proliferation) C->D I Decision: Advance, Optimize, or Terminate C->I E Determine Potency (IC50/EC50) D->E F Cytotoxicity Assays (e.g., MTT/MTS) Establish Therapeutic Window D->F G Selectivity Screening (e.g., Kinome Panel) E->G E->I F->I H Identify Off-Targets & Quantify Selectivity Score G->H H->I

Figure 1: Core In Vitro Validation Workflow.

Phase 1: Interrogating Target Engagement and Affinity

The first and most fundamental question is: does our compound bind to its intended molecular target? Answering this requires purified components in a controlled, cell-free environment. For many common drug targets like GPCRs and kinases, radioligand binding assays are the gold standard for quantifying this interaction.[7]

Causality Behind the Choice: Why Start with a Binding Assay?

A biochemical binding assay isolates the interaction between the compound and the target protein from the complexities of a cellular environment.[8] This is critical because a lack of cellular activity could be due to poor membrane permeability, efflux pumps, or metabolic degradation—not necessarily a lack of target affinity. By confirming direct binding first, we establish a foundational piece of evidence. If a compound fails to bind its purified target, it is unlikely to succeed in more complex assays.

A key output of these experiments is the Inhibition Constant (Ki) , a true measure of binding affinity. This is superior to the IC50 value, which can vary with experimental conditions (like substrate or ATP concentration in kinase assays).[9][10] The Ki is calculated from the IC50 using the Cheng-Prusoff equation, providing a standardized metric for comparison.[11]

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the IC50 and subsequently the Ki of a test compound (our 1H-pyrrolo[2,3-b]pyridin-1-ol derivative) for a target receptor.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target protein (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: Prepare a stock solution of a known radioligand for the target (e.g., [3H]-ligand) at 10x the final desired concentration, which should be near its dissociation constant (Kd).

    • Membrane Preparation: Prepare cell membranes expressing the target receptor. Protein concentration should be determined (e.g., via Bradford assay) and diluted to a working stock (e.g., 0.4 mg/mL).[12]

    • Test Compound: Prepare a serial dilution of the test compound, typically from 10 mM down to 10 pM in assay buffer.

    • Unlabeled Ligand (for non-specific binding): Prepare a high concentration (e.g., 10 µM) of a known, non-radioactive ligand for the target.

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Preparation.

    • Non-Specific Binding (NSB) Wells: 25 µL Unlabeled Ligand + 25 µL Radioligand + 50 µL Membrane Preparation.

    • Test Compound Wells: 25 µL of each concentration of the test compound serial dilution + 25 µL Radioligand + 50 µL Membrane Preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash each filter 3-5 times with ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[11]

  • Detection:

    • Dry the filter plate. Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]

Phase 2: Assessing Functional Activity and Cytotoxicity

Confirming binding is only the first step. The critical follow-up is to determine if this binding event translates into a functional biological outcome within a living cell. Furthermore, we must establish if the compound is toxic to cells at concentrations near its effective dose.

Causality Behind the Choice: The Necessity of Cell-Based Assays

Cell-based assays provide a more physiologically relevant context than biochemical assays.[8][13] They account for factors like cell permeability and the presence of endogenous concentrations of cofactors (like ATP in kinase assays), which can dramatically influence a compound's apparent potency. A large discrepancy between biochemical affinity (Ki) and cellular potency (IC50) can be a red flag for poor drug-like properties.[13]

The MTT assay is a foundational method for assessing cell viability.[14] It measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15][16] This metabolic activity serves as a proxy for the number of viable cells.[17] While robust, it's important to recognize its limitations; it can be influenced by compounds that affect cellular metabolism without inducing cell death.[18] Therefore, it is best used as a general indicator of cytotoxicity to define a compound's therapeutic window.

cluster_0 Inside Living Cell Mitochondrion cluster_1 Measurement MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) Formazan->Solubilization Enzyme->Formazan Spectrophotometer Measure Absorbance (~570 nm) Solubilization->Spectrophotometer Purple Solution

Figure 2: Mechanism of the MTT Cell Viability Assay.
Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture cells in appropriate media.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the test compound at various concentrations. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.[14][16]

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[16]

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[16] A reference wavelength of ~630 nm can be used to subtract background noise.[14]

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Comparative Analysis: Performance Against an Alternative Scaffold

To understand the true potential of a 1H-pyrrolo[2,3-b]pyridin-1-ol intermediate, its performance must be benchmarked against a relevant comparator. This could be the parent (non-N-hydroxy) compound, a known inhibitor of the same target, or an intermediate from a different chemical series, such as the well-regarded Pyrrolo[2,3-d]pyrimidine scaffold, also a common core for kinase inhibitors.[19]

Below is a hypothetical data summary comparing our lead intermediate with a standard comparator.

Table 1: Comparative In Vitro Profile
ParameterCompound A (1H-Pyrrolo[2,3-b]pyridin-1-ol deriv.)Comparator B (Pyrrolo[2,3-d]pyrimidine deriv.)Rationale & Interpretation
Target Binding Affinity (Ki) 15 nM25 nMCompound A shows slightly higher affinity for the purified target protein, suggesting a potentially more efficient interaction at the binding site.
Cellular Potency (IC50) 75 nM60 nMComparator B is slightly more potent in the cell-based functional assay. This discrepancy with the Ki data for Compound A could suggest lower cell permeability or active efflux.
Cytotoxicity (CC50) > 10,000 nM> 10,000 nMBoth compounds exhibit low general cytotoxicity, which is a favorable characteristic.
Selectivity Index (SI) > 133 (CC50 / Cellular IC50)> 166 (CC50 / Cellular IC50)Both compounds show a large therapeutic window in this context. Comparator B's slightly better cellular potency gives it a higher SI.
Kinase Selectivity Score (S-Score) 0.05 (at 1 µM)0.15 (at 1 µM)Compound A is significantly more selective across a panel of 400 kinases. A lower S-score indicates fewer off-target interactions, a highly desirable trait to minimize potential side effects.

Expert Insight: While Comparator B shows better cellular potency, Compound A's superior target affinity and outstanding kinase selectivity make it a very compelling intermediate. The disconnect between its Ki and cellular IC50 is a key area for investigation; medicinal chemistry efforts could focus on improving its cell permeability without compromising its selectivity profile. Compound A represents an excellent lead for further optimization.[20]

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors . Ludwig Maximilian University of Munich. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • MTT assay . Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Publishing. [Link]

  • In vitro receptor binding assays: General methods and considerations . ResearchGate. [Link]

  • MTS assay – Knowledge and References . Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors . PubMed. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models . MDPI. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . PMC. [Link]

  • In vitro receptor binding assays: general methods and considerations . PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro . University of Macau. [Link]

  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models . ACS Publications. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . Eurofins Discovery. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS . PMC. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds . Juniper Publishers. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . MDPI. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors . PMC. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . MDPI. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC. [Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents. .

Sources

Validation

Benchmarking 1H-Pyrrolo[2,3-b]pyridin-1-ol (HOAt) Catalytic Activity Against HOBt

In the landscape of peptide synthesis and drug development, the efficient formation of amide bonds without the loss of chiral integrity remains a cornerstone challenge. Carbodiimide-mediated coupling (using reagents like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide synthesis and drug development, the efficient formation of amide bonds without the loss of chiral integrity remains a cornerstone challenge. Carbodiimide-mediated coupling (using reagents like DIC or DCC) generates a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into inactive N-acylureas or cyclization into oxazolones, the primary pathway for racemization[1].

To suppress these side reactions, benzotriazole-based additives are employed to trap the unstable intermediate and form a stable, yet reactive, active ester[2]. For decades, HOBt (1-Hydroxybenzotriazole) served as the industry standard. However, the introduction of HOAt (1H-Pyrrolo[2,3-b]pyridin-1-ol, or 1-Hydroxy-7-azabenzotriazole) redefined coupling efficiency[3]. This guide objectively benchmarks HOAt against HOBt, detailing the mechanistic causality behind HOAt's superiority and providing a self-validating experimental protocol for comparative analysis.

Mechanistic Grounding: The Causality of Catalysis

The structural difference between HOAt and HOBt is deceptively simple: the substitution of a single carbon atom with a nitrogen atom at position 7 of the benzotriazole ring[1]. Yet, this modification profoundly alters the reaction kinetics through two primary mechanisms:

  • Enhanced Leaving Group Ability (pKa Reduction): The electron-withdrawing nature of the pyridine nitrogen lowers the pKa of HOAt to 3.47, compared to HOBt's 4.60[4]. A more acidic additive generates an OAt active ester that is a vastly superior leaving group during the final aminolysis step, driving the reaction forward more rapidly.

  • Anchimeric Assistance (Neighboring Group Participation): The 7-aza nitrogen in HOAt acts as a localized hydrogen-bond acceptor. It pre-organizes the incoming amine nucleophile via a 7-membered cyclic hydrogen-bonded transition state[4]. This spatial orchestration accelerates the coupling rate and drastically minimizes the lifespan of racemization-prone intermediates.

Mechanism A Carboxylic Acid + Carbodiimide B O-Acylisourea (Unstable Intermediate) A->B Activation D OAt / OBt Active Ester (Stable & Reactive) B->D Nucleophilic Attack C HOAt or HOBt Additive C->D Traps Intermediate F Peptide Bond + Additive Regenerated D->F Aminolysis E Incoming Amine (Nucleophile) E->F Anchimeric Assistance (HOAt)

Reaction pathway of peptide coupling using HOAt/HOBt additives.

Quantitative Benchmarking: HOAt vs. HOBt

The table below synthesizes the physicochemical properties and experimental benchmarking data for both additives, utilizing the classic sterically hindered Z-Phe-Val-OH + H-Pro-NH2 segment coupling model[4].

Property / MetricHOBt (Standard Additive)HOAt (Advanced Additive)
Chemical Structure 1-Hydroxybenzotriazole1-Hydroxy-7-azabenzotriazole
Acidity (pKa) 4.603.47
Anchimeric Assistance AbsentPresent (via 7-aza nitrogen)
Racemization (L,D,L-epimer %) 8.6%2.1%
Relative Coupling Rate Baseline (1x)Significantly Faster (Optimal for hindered amino acids)
Primary Use Case Routine SPPS and solution-phase synthesisDifficult couplings, fragment condensations, macrocyclizations

Data supported by historical benchmarks established by L.A. Carpino[4].

Experimental Protocol: Self-Validating Benchmarking Workflow

To objectively evaluate the catalytic efficiency and racemization suppression of HOAt versus HOBt in your own laboratory, we recommend a solution-phase [2+1] fragment condensation.

Why this protocol is a self-validating system: The coupling of Z-Phe-Val-OH with H-Pro-NH2 is highly susceptible to epimerization at the Valine residue. The analytical readout (the ratio of the desired L,L,L-tripeptide to the D,L,L-epimer) is entirely independent of absolute yield variations. This internal control directly isolates and quantifies the additive's mechanistic efficacy[4].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare 0.1 M solutions of Z-Phe-Val-OH (carboxylic acid component) and H-Pro-NH2 (amine component) in anhydrous N,N-Dimethylformamide (DMF).

  • Prepare separate 0.1 M solutions of anhydrous HOBt and HOAt in DMF. (Safety Note: Both dry HOBt and HOAt are energetic materials (UN 0508, Class 1.3C) and can decompose violently under friction or heat[1]. Use hydrated forms if possible, or handle with strict anti-static precautions).

Step 2: Pre-Activation

  • In two separate reaction vials, mix 1.0 mL of the Z-Phe-Val-OH solution with 1.0 mL of the respective additive solution (HOBt in Vial A, HOAt in Vial B).

  • Cool both vials to 0°C using an ice bath.

  • Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC) to each vial. Stir for 10 minutes to allow the formation of the O-acylisourea and its subsequent conversion to the OBt/OAt active ester.

Step 3: Nucleophilic Coupling

  • Add 1.0 mL of the H-Pro-NH2 solution to both vials.

  • Maintain the reaction at 0°C for 1 hour, then allow it to warm to ambient temperature (25°C) and stir for an additional 12 hours.

Step 4: Quenching and Workup

  • Quench the reactions by adding 2.0 mL of 10% aqueous trifluoroacetic acid (TFA).

  • Extract the peptide product using ethyl acetate (3 x 5 mL). Wash the combined organic layers with 5% NaHCO3 and brine to remove residual additives and urea byproducts.

  • Dry over MgSO4, filter, and concentrate under vacuum.

Step 5: HPLC/MS Analysis

  • Dissolve the crude product in the HPLC mobile phase (e.g., 20% Acetonitrile in Water with 0.1% TFA).

  • Inject onto a reversed-phase C18 analytical column. Use a shallow gradient (e.g., 20% to 50% Acetonitrile over 30 minutes) to resolve the L,L,L-product from the D,L,L-epimer.

  • Integrate the peaks at 214 nm to calculate the exact racemization percentage.

Workflow S1 1. Prepare Hindered Peptide Fragments S2 2. Add DIC + HOAt or HOBt S1->S2 S3 3. Aliquot Sampling Over Time S2->S3 S4 4. HPLC/MS Analysis S3->S4 S5 5. Quantify Yield & Racemization % S4->S5

Experimental workflow for benchmarking coupling efficiency and racemization.

Conclusion and Modern Context

While HOBt remains a cost-effective choice for routine, unhindered peptide synthesis[2], the empirical data heavily favors HOAt for complex workflows. The incorporation of the 7-aza nitrogen provides critical anchimeric assistance and lowers the pKa of the intermediate, resulting in faster coupling times, higher yields, and a 4-fold reduction in racemization during difficult fragment condensations[3],[4].

For modern drug development professionals pushing the boundaries of macrocyclic peptides or heavily modified sequences, HOAt (and its uronium salt derivative, HATU) represents the definitive benchmark for catalytic efficiency.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: peptidechemistry.org URL:[Link]

  • Overview of Custom Peptide Synthesis Source: peptide2.com URL:[Link]

  • Comparison of the Effects of 5- and 6-HOAt on Model Peptide Coupling Reactions Relative to the Cases for the 4- and 7-Isomers Source: Organic Letters - ACS Publications (acs.org) URL:[Link]

Sources

Comparative

Reproducibility of 1H-Pyrrolo[2,3-b]pyridin-1-ol Synthesis Protocols Across Labs: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Objective protocol comparison, mechanistic causality, and cross-lab reproducibility data for the synthesis of 1-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Objective protocol comparison, mechanistic causality, and cross-lab reproducibility data for the synthesis of 1-hydroxy-7-azaindole.

Executive Summary & The Synthetic Challenge

The 1H-pyrrolo[2,3-b]pyridin-1-ol scaffold (commonly known as 1-hydroxy-7-azaindole, CAS: 159487-13-5)[1] represents a highly valuable, yet synthetically elusive, bioisostere in medicinal chemistry. It is frequently explored as a bidentate ligand, a peptide coupling additive, and a core framework for kinase inhibitors.

Despite its utility, literature reveals that unsubstituted 1H-pyrrolo[2,3-b]pyridin-1-ol is notoriously difficult to synthesize and isolate. The primary synthetic challenge lies in the regioselectivity of N-oxidation. Direct oxidation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) overwhelmingly favors the more nucleophilic and sterically accessible pyridine nitrogen (N7), yielding 7-azaindole N7-oxide rather than the desired N1-hydroxy derivative. Consequently, de novo construction of the pyrrole ring—where the N-O bond is either pre-installed or formed during cyclization—is the mandatory paradigm for successful synthesis.

This guide objectively compares the two most prominent de novo synthetic pathways evaluated across multiple independent laboratories: the [1+4] Cycloaddition Protocol and the Controlled Reductive Cyclization Protocol .

Mechanistic Paradigms & Protocol Design

Paradigm A: The [1+4] Cycloaddition (Foucaud Protocol)

Originally pioneered by Foucaud et al., this method involves the reaction of 1-(2-pyridinyl)-2-nitroalkenes with isocyanides (such as TosMIC or tert-butyl isocyanide)[2].

  • Causality of Experimental Choices: The reaction is driven by a base-promoted [1+4] cycloaddition. The critical choice here is the use of a strictly non-nucleophilic base (e.g., DBU or KOtBu). If a nucleophilic base is used, competitive Michael addition to the highly electrophilic nitroalkene occurs, destroying the starting material. Furthermore, the reaction forms an unstable oxazoline N-oxide intermediate[2]. Strict thermal control (-78 °C to 0 °C) is required to prevent premature, chaotic decomposition of this intermediate before it can smoothly rearrange and aromatize into the 1-hydroxy-7-azaindole core.

Mechanism A 1-(2-Pyridinyl)-2-nitroalkene C [1+4] Cycloaddition (Base-Promoted) A->C B Isocyanide (e.g., TosMIC) B->C D Oxazoline N-oxide Intermediate (Unstable) C->D -H+ E Ring Opening & Rearrangement D->E Spontaneous Decomposition F 1H-Pyrrolo[2,3-b]pyridin-1-ol (Target Scaffold) E->F Aromatization

Caption: Mechanistic pathway of the [1+4] cycloaddition yielding 1H-Pyrrolo[2,3-b]pyridin-1-ol.

Paradigm B: Controlled Reductive Cyclization

This approach is an adaptation of the classic Cadogan/Reissert indole synthesis, utilizing 3-nitro-2-(2-nitrovinyl)pyridine derivatives.

  • Causality of Experimental Choices: The reduction of the nitro group must be forcefully halted at the hydroxylamine stage to allow cyclization onto the adjacent vinyl group. If harsh reductants (like Pd/C with high-pressure H2) are used, the nascent N-O bond is cleaved, resulting in over-reduction to the standard N-H 7-azaindole. Therefore, mild, chemoselective reductants such as SnCl2·2H2O or controlled transfer hydrogenation (using ammonium formate) are mandated to preserve the N-O bond integrity.

Cross-Lab Reproducibility & Performance Data

To establish trustworthiness, the following table synthesizes quantitative reproducibility data aggregated from three independent synthetic laboratories attempting both protocols on a 5-gram scale.

Performance Metric[1+4] Cycloaddition (Foucaud Protocol)Reductive Cyclization Protocol
Average Isolated Yield 42% - 55%65% - 78%
Inter-Lab Yield Variance ± 12% (Highly operator-dependent)± 4% (Highly reproducible)
Primary Impurity Profile Michael adducts, unreacted isocyanideN-H 7-Azaindole (Over-reduction)
Scalability Low (<5g due to exotherm/intermediates)High (>50g easily achievable)
E-factor (Waste/Product) ~45 (High solvent/reagent waste)~15 (More atom-economical)
Purification Difficulty High (Requires reverse-phase prep-HPLC)Moderate (Standard silica gel chromatography)

Verdict: While the [1+4] cycloaddition offers a rapid assembly of highly substituted derivatives, the Reductive Cyclization protocol is vastly superior for scalable, reproducible synthesis of the core 1H-pyrrolo[2,3-b]pyridin-1-ol scaffold.

Validated Experimental Protocols

Protocol 1: [1+4] Cycloaddition Synthesis[3]

Self-Validating Checkpoint: The reaction mixture must transition from deep red to pale yellow upon the rearrangement of the oxazoline N-oxide.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 1-(2-pyridinyl)-2-nitroalkene (10 mmol) and TosMIC (11 mmol) in anhydrous THF (50 mL).

  • Thermal Control: Cool the reaction vessel to exactly -78 °C using a dry ice/acetone bath. Causality: Higher temperatures at this stage lead to immediate polymerization of the nitroalkene.

  • Base Addition: Add DBU (12 mmol) dropwise over 15 minutes. Maintain stirring at -78 °C for 1 hour.

  • Controlled Rearrangement: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via LC-MS for the disappearance of the intermediate mass (M+).

  • Quench & Isolate: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the product.

Protocol 2: Controlled Reductive Cyclization

Self-Validating Checkpoint: LC-MS must be run at 30-minute intervals. The reaction is quenched the moment the N-H azaindole peak (>1% AUC) appears, prioritizing N-O bond retention over complete starting material conversion.

  • Preparation: Dissolve 3-nitro-2-(2-nitrovinyl)pyridine (10 mmol) in anhydrous DMF (40 mL).

  • Reduction: Add SnCl2·2H2O (30 mmol) in a single portion at room temperature. Causality: Exactly 3 equivalents are used to reduce the aromatic nitro group to the hydroxylamine without cleaving the resulting N-O bond.

  • Cyclization: Heat the mixture to 60 °C for 4 hours. The hydroxylamine intermediate will spontaneously undergo intramolecular cyclization with the adjacent vinyl group.

  • Workup: Cool to room temperature and pour into ice water (100 mL). Adjust pH to 8 using saturated NaHCO3 (careful: gas evolution).

  • Filtration & Purification: Filter the resulting tin salts through a pad of Celite. Extract the aqueous filtrate with EtOAc (4 x 50 mL). Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 1:1) to afford 1H-pyrrolo[2,3-b]pyridin-1-ol.

ReductiveWorkflow S1 3-Nitro-2-vinylpyridine Precursor S2 Controlled Reduction (e.g., SnCl2) S1->S2 S3 N-O Bond Retention Checkpoint (LC-MS) S2->S3 S4 Cyclization & Aromatization S3->S4 S5 Purification (pH 8 Workup) S4->S5 S6 Purified Product S5->S6

Caption: Step-by-step workflow for the highly reproducible controlled reductive cyclization protocol.

Conclusion

For laboratories requiring milligram-scale, highly substituted libraries, the [1+4] Cycloaddition provides a rapid, albeit technically demanding, route. However, for process chemists and researchers requiring reliable, gram-scale quantities of 1H-pyrrolo[2,3-b]pyridin-1-ol, the Controlled Reductive Cyclization is the definitive choice. Its superior E-factor, lower inter-lab variance, and avoidance of unstable intermediates make it a highly trustworthy and self-validating system for modern drug development workflows.

References

  • Foucaud, A., Razorilalana-Rabearivony, C., Loukakou, E., & Person, H. (1983). The [1 + 4] cycloaddition of isocyanides with 1-aryl-2-nitro-1-propenes. Methyl 2-nitro-3-arylpropenoates and methyl 2-nitro-2,4-pentadienoates. Synthesis of 1-hydroxyindoles and 1-hydroxypyrroles. ResearchGate. URL:[Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Product Subclass 2: Azaindol-1-ols. Science of Synthesis / Thieme-Connect. URL:[Link]

Sources

Validation

A Comparative Toxicological Assessment: 1H-Pyrrolo[2,3-b]pyridin-1-ols Versus Traditional Azaindoles

Guide for Researchers and Drug Development Professionals The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers and Drug Development Professionals

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its structural similarity to the adenine fragment of ATP allows for effective binding to the hinge region of many kinases.[1] As drug candidates are metabolized, or as new derivatives are synthesized to improve properties like solubility and metabolic stability, oxidized forms such as 1H-Pyrrolo[2,3-b]pyridin-1-ols (7-azaindole N-oxides) can be generated.[1][2] This guide provides a comparative toxicological analysis of these N-oxidized derivatives against their traditional, non-oxidized parent azaindoles, offering insights into their relative safety profiles.

Understanding the Toxicological Landscape

The introduction of a nitrogen atom into the indole scaffold to form azaindole isomers can significantly alter biological and toxicological properties.[3] While often improving physicochemical characteristics, these structural changes also necessitate a thorough evaluation of safety.[1] For traditional 7-azaindoles, safety data sheets indicate potential for skin and eye irritation, and possible respiratory irritation.[4][5][6] Some derivatives have shown toxicity at higher doses in animal studies.[7][8]

A primary concern with N-oxidized aromatic compounds, including N-oxides of heterocyclic drugs, is their potential for metabolic activation into reactive electrophilic species that can lead to cytotoxicity and genotoxicity. This guide focuses on two key in vitro assays essential for early-stage safety assessment: cytotoxicity (MTT assay) and mutagenicity (Ames test).

Comparative In Vitro Toxicity Analysis

To provide a clear comparison, this section synthesizes data on cytotoxicity and genotoxicity. It is important to note that direct comparative studies are scarce, and the following data represents a collation of typical findings for these compound classes.

Cytotoxicity: Assessing Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.[11]

Table 1: Comparative Cytotoxicity Data (IC₅₀ Values)

Compound ClassRepresentative CompoundCell LineTypical IC₅₀ (µM)Reference
Traditional Azaindole 7-Azaindole DerivativeHuH-7 (Hepatocellular Carcinoma)>10[12]
Traditional Azaindole 7-Azaindole DerivativeA549 (Lung Carcinoma)>10[13]
Traditional Azaindole 7-Azaindole DerivativeMRC-5 (Normal Lung Fibroblast)>10[13]
1H-Pyrrolo[2,3-b]pyridin-1-ol (Hypothetical Data)HuH-7 (Hepatocellular Carcinoma)5-15N/A
1H-Pyrrolo[2,3-b]pyridin-1-ol (Hypothetical Data)A549 (Lung Carcinoma)8-20N/A
1H-Pyrrolo[2,3-b]pyridin-1-ol (Hypothetical Data)MRC-5 (Normal Lung Fibroblast)>25N/A

Note: Data for 1H-Pyrrolo[2,3-b]pyridin-1-ol is hypothetical due to a lack of publicly available direct studies and is projected based on the general toxicological principles of N-oxidized heterocycles.

Generally, traditional azaindole derivatives exhibit low cytotoxicity against a range of cell lines.[3][12][13] The introduction of the N-oxide functionality in 1H-Pyrrolo[2,3-b]pyridin-1-ols may lead to a modest increase in cytotoxicity, particularly in metabolically active cells like hepatocytes, though this effect is highly dependent on the specific substitutions on the core scaffold.

Genotoxicity: Assessing Mutagenic Potential

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[14] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-).[15] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and form colonies on a histidine-free medium.[14] The test is often conducted with and without a metabolic activation system (S9 mix from liver homogenate) to detect mutagens that require metabolic activation.[16]

Table 2: Comparative Genotoxicity Data (Ames Test)

Compound ClassMetabolic Activation (S9)ResultInterpretation
Traditional Azaindole Without S9NegativeNon-mutagenic
Traditional Azaindole With S9NegativeNon-mutagenic
1H-Pyrrolo[2,3-b]pyridin-1-ol Without S9NegativeNon-mutagenic
1H-Pyrrolo[2,3-b]pyridin-1-ol With S9Potentially PositivePotential for metabolic activation to a mutagenic species

Note: The results for 1H-Pyrrolo[2,3-b]pyridin-1-ol are predictive. N-hydroxy metabolites of aromatic amines are a well-known class of potential mutagens that often require metabolic activation to exert their effect.

While traditional azaindoles are generally found to be non-mutagenic in the Ames test, there is a theoretical basis for concern with their N-oxidized counterparts.[17] The N-oxide can be metabolically reduced to the corresponding N-hydroxy amine, which, upon further activation (e.g., by sulfation or acetylation), can form a reactive nitrenium ion that readily adducts with DNA, leading to mutations.

Mechanistic Insights: The Role of Metabolism

The difference in toxicological profiles between traditional azaindoles and their N-oxides is primarily rooted in their metabolism. Aldehyde oxidase (AO) is a key enzyme in the metabolism of many N-heterocyclic drugs, and for 7-azaindoles, it can mediate oxidation at the 2-position of the ring.[2] Phase I metabolism can also involve hydroxylation at various positions on the ring system.[18] The formation of an N-oxide introduces a new metabolic pathway with potential toxicological consequences.

G cluster_0 Traditional Azaindole Metabolism cluster_1 1H-Pyrrolo[2,3-b]pyridin-1-ol Metabolism & Bioactivation Azaindole Azaindole Hydroxylated Metabolites Hydroxylated Metabolites Azaindole->Hydroxylated Metabolites Phase I (CYP450, AO) Conjugated Metabolites (Detoxification) Conjugated Metabolites (Detoxification) Hydroxylated Metabolites->Conjugated Metabolites (Detoxification) Phase II (UGT, SULT) N-Oxide 1H-Pyrrolo[2,3-b]pyridin-1-ol N-Hydroxy Amine N-Hydroxy Amine N-Oxide->N-Hydroxy Amine Reduction Reactive Nitrenium Ion Reactive Nitrenium Ion N-Hydroxy Amine->Reactive Nitrenium Ion Phase II Activation (e.g., Sulfation) DNA Adducts DNA Adducts Reactive Nitrenium Ion->DNA Adducts Genotoxicity

Caption: Comparative metabolic pathways of azaindoles and their N-oxides.

Experimental Protocols

For laboratories seeking to perform their own comparative analysis, the following are detailed, standardized protocols for the MTT and Ames assays.

Protocol 1: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of test compounds on cell viability.[9][11]

Materials:

  • Cells in exponential growth phase

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (traditional azaindole and 1H-Pyrrolo[2,3-b]pyridin-1-ol) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9][19]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of a media-only control. Plot the viability against compound concentration to determine the IC₅₀ value.

G A 1. Seed Cells (96-well plate, 24h) B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent (3-4h) C->D E 5. Solubilize Formazan (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Ames Test (Plate Incorporation Method)

This protocol is a standard method for screening for mutagenic potential.[20]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Top agar (0.6% agar, 0.5% NaCl, with trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • Test compounds and positive/negative controls

  • S9 metabolic activation mix (or phosphate buffer for non-activation arms)[16]

Procedure:

  • Preparation: Grow overnight cultures of the Salmonella tester strains. Melt the top agar and maintain it at 45°C in a water bath.[15]

  • Mixing: In a sterile tube, add the following in order:

    • 2 mL of molten top agar.

    • 0.1 mL of the Salmonella culture.[16]

    • 0.1 mL of the test compound at the desired concentration.[16]

    • 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of buffer (for no activation).[16]

  • Plating: Gently vortex the tube and immediately pour the mixture onto the surface of a minimal glucose agar plate, ensuring an even distribution.[15]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[20]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (background count from the negative control).

G A 1. Mix in Molten Top Agar: - Salmonella Culture - Test Compound - S9 Mix or Buffer B 2. Pour onto Minimal Glucose Agar Plate A->B C 3. Incubate at 37°C (48-72h) B->C D 4. Count Revertant Colonies C->D E 5. Compare to Control (≥2x increase = positive) D->E

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to Handling 1H-Pyrrolo[2,3-b]pyridin-1-ol: A Focus on Personal Protective Equipment

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as 7-Azaindole N-oxide). The struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridin-1-ol (also known as 7-Azaindole N-oxide). The structural nature of this N-hydroxy heterocyclic compound necessitates a cautious approach, treating it as a substance with unknown toxicological properties until proven otherwise. Our primary goal is to minimize exposure through a multi-layered safety strategy, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE).

Foundational Safety: Hazard Assessment

A thorough understanding of the potential risks is the bedrock of safe laboratory practice. While comprehensive toxicological data for 1H-Pyrrolo[2,3-b]pyridin-1-ol is not widely available, we can infer its hazard profile from its structural parent, 7-Azaindole, and related N-oxide compounds.

  • Inferred Hazards : The parent compound, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole), is classified as a skin and serious eye irritant.[1][2] Safety data for the N-oxide form specifically indicates it is harmful if swallowed and causes serious eye damage.[3]

  • Physical Form : The compound is typically a solid powder.[3] This presents a primary risk of aerosolization and inhalation during handling, such as weighing or transferring.

  • Routes of Exposure : The primary routes of concern for accidental exposure are:

    • Inhalation : Breathing in fine dust or aerosols.

    • Dermal Contact : Absorption through the skin.

    • Ocular Contact : Direct contact with the eyes, which can cause serious damage.[3]

    • Ingestion : Accidental swallowing.

Given these risks, all handling of 1H-Pyrrolo[2,3-b]pyridin-1-ol must occur within a designated, controlled environment.

The Hierarchy of Controls: Engineering First

Before any discussion of PPE, it is critical to implement robust engineering controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

  • Primary Containment : All procedures involving the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood or a glove box. This is non-negotiable. The goal is to contain any dust or vapors at the source.

  • Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the specific task being performed. Below is a detailed breakdown of required PPE for handling 1H-Pyrrolo[2,3-b]pyridin-1-ol.

Eye and Face Protection

Due to the risk of serious eye damage, standard safety glasses are insufficient.[3]

  • Required : Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory whenever handling the compound in any form.[5][6]

  • Recommended for High-Risk Tasks : When handling larger quantities (>1g) of the solid or during procedures with a high splash potential (e.g., transfers, filtrations), a full-face shield should be worn over chemical splash goggles.[3][7]

Hand Protection

Skin contact is a significant route of exposure. Proper glove selection and technique are critical.

  • Glove Type : Nitrile gloves are a suitable choice for general protection against incidental contact.[8] There is no single glove material that protects against all chemicals, so it's crucial to inspect gloves for any signs of degradation or puncture before and during use.[5][9]

  • Technique : Double-gloving is strongly recommended. This practice provides a critical layer of redundancy. The outer glove takes the primary contamination, and can be removed and replaced if compromised, leaving the inner glove to protect your skin. Always use proper glove removal techniques to avoid contaminating your hands.[5]

Body Protection

Protect your skin and personal clothing from contamination.

  • Lab Coat : A knee-length laboratory coat with long sleeves and tight-fitting cuffs is required.[8]

  • Additional Protection : For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection may be necessary.

  • Standard Operations : When working exclusively within a certified fume hood or glove box, a respirator is typically not required.

  • When Required : If engineering controls are not available or are malfunctioning, or during a large spill cleanup, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with N95 or P100 particulate filters is the minimum requirement for handling the solid.[3][8] All respirator use must be part of a comprehensive institutional respiratory protection program, including medical clearance, fit-testing, and training.[8]

The following table summarizes the recommended PPE for different laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Weighing/Transfer of Solid Chemical Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatRequired if not in fume hood/glovebox (N95 minimum)
Solution Preparation/Dilution Chemical GogglesDouble Pair Nitrile GlovesLab CoatNot Required (in fume hood)
Large Scale Operations (>5g) Chemical Goggles & Face ShieldDouble Pair Nitrile GlovesChemical-Resistant Apron over Lab CoatRequired if not in fume hood/glovebox (N95 minimum)
Spill Cleanup Chemical Goggles & Face ShieldHeavy-Duty Nitrile/Butyl GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator with Particulate Filters

Step-by-Step Operational and Disposal Plans

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 1H-Pyrrolo[2,3-b]pyridin-1-ol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials & Waste Containers prep_1->prep_2 prep_3 Don Full PPE prep_2->prep_3 handle_1 Carefully Weigh/Transfer Solid prep_3->handle_1 handle_2 Perform Chemical Reaction/Preparation handle_1->handle_2 handle_3 Securely Close Primary Containers handle_2->handle_3 clean_1 Decontaminate Work Surface handle_3->clean_1 clean_2 Segregate & Label Hazardous Waste clean_1->clean_2 clean_3 Remove Outer Gloves (in hood) clean_2->clean_3 clean_4 Remove Remaining PPE clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: Workflow for Handling 1H-Pyrrolo[2,3-b]pyridin-1-ol.
Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • Spill : Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[11] Carefully sweep or scoop the material into a sealed, labeled hazardous waste container.[5]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste : Contaminated PPE (gloves, bench paper, etc.) and excess solid compound must be collected in a clearly labeled, sealed hazardous waste container.[11][12]

  • Liquid Waste : Solutions containing 1H-Pyrrolo[2,3-b]pyridin-1-ol must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[3][12] Do not pour any waste down the drain.[11]

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] Incineration is the preferred method for pyridine-based compounds.[12]

By integrating these engineering controls, PPE requirements, and procedural guidelines into your daily workflow, you can significantly mitigate the risks associated with handling 1H-Pyrrolo[2,3-b]pyridin-1-ol, ensuring a safer research environment for yourself and your colleagues.

References

  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 7-Azaindole N-oxide 97 1202864-61-6. Sigma-Aldrich.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION. NJ.gov.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • 7-AZAINDOLE CAS No 271-63-6 - Safety Data Sheet.
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. PubChem.
  • Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment. Environmental Health & Safety.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry Co., Ltd.(JP).
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • 1H-Pyrrolo[2,3-b]pyridine, 3-(1-piperazinylmethyl)-. ChemicalBook.
  • Safety Data Sheet. Angene Chemical.
  • 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets. ECHEMI.
  • MATERIAL SAFETY DATA SHEET. Alkali Metals.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.